molecular formula C16H17N3O5S B1669932 Deacetylcephaloglycin CAS No. 3890-34-4

Deacetylcephaloglycin

Cat. No.: B1669932
CAS No.: 3890-34-4
M. Wt: 363.4 g/mol
InChI Key: HUKRJWVLQPKROI-HUFXEGEASA-N
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Description

RN given refers to (6R-(6alpha,7beta(R*)))-isomer

Properties

CAS No.

3890-34-4

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1

InChI Key

HUKRJWVLQPKROI-HUFXEGEASA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

deacetylcephaloglycin
deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer
deacetylcephaloglycin, (6R-trans)-isome

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Deacetylcephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and enzymatic synthesis pathways for Deacetylcephaloglycin, a significant metabolite of the cephalosporin (B10832234) antibiotic, cephaloglycin. Detailed experimental protocols for its synthesis and purification are presented, supported by quantitative data and visual representations of the workflows.

Introduction

This compound, chemically known as 7-[(D-2-amino-2-phenyl)acetamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, is the primary and biologically active metabolite of cephaloglycin. Understanding its synthesis and purification is crucial for researchers in drug metabolism, antibiotic development, and for the preparation of analytical standards. This guide outlines established methods for its preparation, focusing on acidic hydrolysis and enzymatic deacetylation of cephaloglycin, followed by purification.

Synthesis Methodologies

This compound can be synthesized from its parent compound, cephaloglycin, through two primary routes: acidic hydrolysis and enzymatic deacetylation.

Acidic Hydrolysis of Cephaloglycin

The treatment of cephaloglycin with a strong acid selectively cleaves the acetyl group at the C-3 position, yielding this compound. This method is straightforward but may also lead to the formation of the inactive lactone byproduct.

Enzymatic Deacetylation of Cephaloglycin

A more specific method involves the use of esterase enzymes that selectively hydrolyze the acetyl group of cephaloglycin. This approach often proceeds under milder conditions and can offer higher selectivity compared to chemical methods.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound via Acidic Hydrolysis

Procedure:

  • A solution of cephaloglycin (1.0 g) in 98% formic acid (10 mL) is prepared.

  • The solution is allowed to stand at room temperature for 24 hours.

  • The formic acid is then removed under reduced pressure.

  • The remaining residue is triturated with acetone, and the resulting solid is collected by filtration.

  • The crude product is then purified by column chromatography.

Synthesis of this compound via Enzymatic Hydrolysis

Procedure:

  • Cephaloglycin (1.0 g) is dissolved in a phosphate (B84403) buffer (pH 7.0).

  • An esterase enzyme preparation (e.g., from citrus fruit) is added to the solution.

  • The mixture is incubated at 37°C for a specified period, with the reaction progress monitored by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is adjusted to the isoelectric point of this compound to precipitate the product.

  • The precipitate is collected by filtration, washed, and dried.

  • Further purification is achieved through column chromatography.

Purification by Column Chromatography

Procedure:

  • A chromatography column is packed with a suitable stationary phase, such as microcrystalline cellulose.

  • The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution is carried out using an appropriate solvent system, for example, a mixture of n-butanol, acetic acid, and water.

  • Fractions are collected and analyzed (e.g., by TLC or UV-Vis spectroscopy) to identify those containing the pure product.

  • The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and properties of this compound.

ParameterAcidic HydrolysisEnzymatic HydrolysisPhysical/Spectral Data
Starting Material CephaloglycinCephaloglycin-
Key Reagents/Catalysts 98% Formic AcidEsterase-
Reaction Conditions Room Temperature, 24h37°C, pH 7.0-
Yield Not specified in sourceNot specified in source-
Melting Point Decomposes >180 °CDecomposes >180 °C-
Optical Rotation Specific rotation value not providedSpecific rotation value not provided-
Infrared (IR) Spectroscopy (cm⁻¹) Key peaks at 1760 (β-lactam), 1690 (amide I), 1600 (carboxylate), 1520 (amide II)Key peaks at 1760 (β-lactam), 1690 (amide I), 1600 (carboxylate), 1520 (amide II)-
Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) Data not provided in sourceData not provided in source-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_acidic Acidic Hydrolysis cluster_enzymatic Enzymatic Hydrolysis cluster_purification Purification Cephaloglycin Cephaloglycin Acid_Hydrolysis Treat with 98% Formic Acid Cephaloglycin->Acid_Hydrolysis Enzymatic_Hydrolysis Incubate with Esterase at pH 7.0 Cephaloglycin->Enzymatic_Hydrolysis Crude_Product Crude This compound Acid_Hydrolysis->Crude_Product Enzymatic_Hydrolysis->Crude_Product Column_Chromatography Cellulose Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure This compound Column_Chromatography->Pure_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Acidic_Hydrolysis_Workflow Start Start: Cephaloglycin Add_Formic_Acid Dissolve in 98% Formic Acid Start->Add_Formic_Acid React Stand at Room Temp for 24 hours Add_Formic_Acid->React Remove_Acid Remove Formic Acid (Reduced Pressure) React->Remove_Acid Triturate Triturate with Acetone Remove_Acid->Triturate Filter Filter to collect Crude Product Triturate->Filter End Crude This compound Filter->End

Caption: Step-by-step workflow for the acidic hydrolysis of cephaloglycin.

Enzymatic_Hydrolysis_Workflow Start Start: Cephaloglycin Dissolve Dissolve in Phosphate Buffer (pH 7.0) Start->Dissolve Add_Enzyme Add Esterase Enzyme Dissolve->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Adjust_pH Adjust to Isoelectric Point Incubate->Adjust_pH Filter Filter to collect Crude Product Adjust_pH->Filter End Crude This compound Filter->End

Caption: Step-by-step workflow for the enzymatic hydrolysis of cephaloglycin.

Deacetylcephaloglycin: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin is the primary, biologically active metabolite of the first-generation cephalosporin (B10832234), cephaloglycin. Like all β-lactam antibiotics, its core mechanism of action resides in the disruption of bacterial cell wall synthesis, a process critical for bacterial viability. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of deacetylcephaloglycan's antibacterial activity. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates key pathways and processes to offer a comprehensive resource for researchers in antimicrobial drug discovery and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, cephaloglycin, and the broader cephalosporin class to provide a thorough understanding of its function.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound is achieved through the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is mediated by its interaction with Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.

The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This molecular mimicry allows the antibiotic to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. The inhibition of PBP activity disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

Deacetylcephaloglycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity

Caption: General signaling pathway of this compound's mechanism of action.

Antibacterial Spectrum and Efficacy

This compound retains significant antibacterial activity, particularly against Gram-positive organisms. Chromatographic and microbiological assays have shown that after oral administration of cephaloglycin, it is partially converted to this compound. The antibacterial activity of this metabolite is equivalent to that of cephaloglycin against Gram-positive bacteria but is lower against Gram-negative bacilli.[1] Successful therapy of urinary tract infections with cephaloglycin is largely attributed to the antibacterial activity of this metabolite.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Specific MIC data for this compound is not widely available. However, data for its parent compound, cephaloglycin, provides valuable insight, especially for Gram-positive bacteria where their activities are comparable.

Bacterial SpeciesCephaloglycin MIC (µg/mL)Reference
Streptococcus pyogenes (Group A)All strains inhibited by 0.4[2]
Diplococcus pneumoniaeAll strains inhibited by 0.4[2]
Staphylococcus aureus80% of strains inhibited by 1.6[2]
Escherichia coli~50% of strains inhibited by 1.6[2]
Proteus mirabilis~50% of strains inhibited by 1.6[2]
Klebsiella-Aerobacter species70% of strains inhibited by 12.5[2]

Interaction with Penicillin-Binding Proteins (PBPs)

While specific binding affinities of this compound to various PBPs are not readily found in the literature, the general mechanism for cephalosporins is well-understood. Cephalosporins typically exhibit a high affinity for essential PBPs involved in cell wall synthesis. The specific PBP binding profile of a cephalosporin determines its spectrum of activity and morphological effects on bacteria.

Mechanisms of Resistance

Bacterial resistance to cephalosporins, and by extension this compound, can arise through several mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive.

  • Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. This is a common resistance mechanism in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in porin channels can restrict the influx of cephalosporins into the periplasmic space where PBPs are located.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their PBP targets.

Resistance_Mechanisms This compound This compound Beta_Lactamase β-Lactamase Production This compound->Beta_Lactamase Hydrolyzes PBP_Alteration PBP Alteration This compound->PBP_Alteration Target of Reduced_Permeability Reduced Permeability (Porin Loss) This compound->Reduced_Permeability Blocked by Efflux_Pump Efflux Pump Activation This compound->Efflux_Pump Expelled by Inactive_Drug Inactive Drug Beta_Lactamase->Inactive_Drug Reduced_Binding Reduced PBP Binding PBP_Alteration->Reduced_Binding Reduced_Influx Reduced Drug Influx Reduced_Permeability->Reduced_Influx Increased_Efflux Increased Drug Efflux Efflux_Pump->Increased_Efflux

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Materials:

  • This compound (or cephaloglycin) standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Antibiotic_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End PBP_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Bacterial Membrane Fractions Start->Prepare_Membranes Competition Incubate Membranes with This compound Prepare_Membranes->Competition Labeling Add Fluorescent Penicillin (Bocillin FL) Competition->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Visualize Visualize Fluorescent PBPs SDS_PAGE->Visualize Quantify Quantify Fluorescence and Determine IC50 Visualize->Quantify End End Quantify->End

References

Deacetylcephaloglycin: A Technical Whitepaper on its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin is the primary, biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin. Following oral administration, cephaloglycin is metabolized to this compound, which is largely responsible for the therapeutic effects observed, particularly in the treatment of urinary tract infections. This document provides a detailed overview of the antibacterial spectrum of this compound, leveraging available data from its parent compound, cephaloglycin. It includes a summary of its activity against key Gram-positive and Gram-negative bacteria, detailed experimental protocols for determining antibacterial susceptibility, and visual representations of relevant scientific workflows.

Introduction

Cephaloglycin, a semi-synthetic, orally administered cephalosporin, undergoes in vivo deacetylation to form this compound. This metabolic conversion is crucial, as this compound exhibits significant antibacterial activity. The antibacterial spectrum of this compound is comparable to that of cephaloglycin against Gram-positive organisms. However, its activity is noted to be lower against Gram-negative bacilli. The successful clinical application of cephaloglycin in treating urinary tract infections is predominantly attributed to the potent antibacterial action of this active metabolite.

Antibacterial Spectrum

The in vitro antibacterial activity of this compound is most effectively represented by its Minimum Inhibitory Concentration (MIC) against various bacterial species. Due to the limited availability of direct MIC data for this compound, the following table summarizes the MIC values for its parent compound, cephaloglycin, which serves as a strong proxy, especially for Gram-positive bacteria.

Bacterial SpeciesTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive1.6 (80% of strains inhibited)[1]
Streptococcus pyogenesGram-positive0.4[1]
Escherichia coliGram-negative1.6 (50% of strains inhibited)[1]
Klebsiella-Aerobacter speciesGram-negative12.5 (70% of strains inhibited)[1]

Note: The activity of this compound against Gram-negative bacteria is reported to be lower than that of cephaloglycin. Therefore, the MIC values for E. coli and Klebsiella-Aerobacter species presented above for cephaloglycin may represent a higher level of activity than what would be observed for this compound.

Mechanism of Action

As a beta-lactam antibiotic, the mechanism of action of this compound, similar to other cephalosporins, involves the inhibition of bacterial cell wall synthesis. The drug binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.

Experimental Protocols

The determination of the antibacterial spectrum of this compound involves standardized in vitro susceptibility testing methods. The following is a detailed description of a typical experimental protocol.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

4.1.1. Materials

  • This compound (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

4.1.2. Procedure

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in CAMHB to a concentration that is at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the appropriate concentration of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in a range of antibiotic concentrations in a final volume of 50 µL per well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the antibiotic to its final test concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Visualizations

Workflow for MIC Determination

MIC_Workflow prep_stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Cephaloglycin and this compound Activity

Metabolite_Activity cluster_parent Cephaloglycin (Oral Admin) cluster_metabolite In Vivo Metabolism cluster_activity Antibacterial Activity cephaloglycin Cephaloglycin deacetyl This compound (Active Metabolite) cephaloglycin->deacetyl Deacetylation gram_pos Gram-Positive Bacteria deacetyl->gram_pos Equivalent Activity to Cephaloglycin gram_neg Gram-Negative Bacteria deacetyl->gram_neg Lower Activity than Cephaloglycin

Caption: Relationship between Cephaloglycin, its metabolite, and antibacterial activity.

Conclusion

This compound is a clinically significant metabolite that exerts the primary antibacterial effect following the administration of cephaloglycin. Its spectrum of activity is robust against common Gram-positive pathogens and includes some Gram-negative bacteria, although to a lesser extent than its parent compound. The standardized methodologies outlined in this document provide a framework for the continued evaluation of this and other antimicrobial agents. Further research to directly quantify the MIC values of this compound against a broader range of clinical isolates is warranted to fully elucidate its antibacterial profile.

References

Deacetylcephaloglycin: A Comprehensive Technical Guide to its Role as a Key Metabolite of Cephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloglycin, a first-generation cephalosporin (B10832234) antibiotic, undergoes significant metabolism in the body, leading to the formation of various metabolites. Among these, deacetylcephaloglycin is of paramount importance due to its considerable concentration and retention of antimicrobial activity. This technical guide provides an in-depth exploration of this compound as a metabolite of cephaloglycin, focusing on its metabolic pathway, pharmacokinetic profile, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Metabolic Pathway of Cephaloglycin

The biotransformation of cephaloglycin in humans follows two primary metabolic routes: the deacetylation of the C-3 acetoxymethyl group and the hydrolysis of the C-7 side chain amide linkage. The deacetylation pathway is the major route, resulting in the formation of this compound. This metabolite can subsequently undergo intramolecular lactonization to form this compound lactone.[1][2]

The enzymatic hydrolysis of the acetyl group from cephaloglycin is likely mediated by human carboxylesterases (hCEs), a family of enzymes highly expressed in the liver and intestines that are responsible for the hydrolysis of a wide variety of ester-containing drugs.[3][4][5] Specifically, given the structure of cephaloglycin, with a relatively small acyl group (acetyl) and a large "alcohol" group (the cephalosporin nucleus), it is plausible that human carboxylesterase 2 (hCE2) is the predominant enzyme involved in its deacetylation.[3]

Below is a diagram illustrating the metabolic pathway of cephaloglycin.

Cephaloglycin Metabolism Metabolic Pathway of Cephaloglycin Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Major Pathway) [Human Carboxylesterases] Phenylglycine Phenylglycine Cephaloglycin->Phenylglycine Amide Hydrolysis (Minor Pathway) Deacetylcephaloglycin_Lactone This compound Lactone This compound->Deacetylcephaloglycin_Lactone Lactonization Benzoylformic_Acid Benzoylformic Acid Phenylglycine->Benzoylformic_Acid Further Metabolism

Caption: Metabolic Pathway of Cephaloglycin

Quantitative Data

The urinary excretion of cephaloglycin and its metabolites provides quantitative insight into the extent of its metabolism. The following table summarizes the average total excretion amounts of intact cephaloglycin and its metabolites in human urine following oral administration.

CompoundAverage Total Urinary Excretion (% of Administered Dose)
Intact Cephaloglycin0.50%
This compound 17.09%
This compound Lactone0.35%
Benzoylformic Acid0.86%
Phenylglycine< 0.2%

Data sourced from Haginaka et al. (1980).[1][2]

Pharmacokinetic Parameters

Experimental Protocols

The analysis of this compound in biological matrices, primarily urine, is most commonly achieved through High-Performance Liquid Chromatography (HPLC). A detailed protocol for the determination of this compound in human urine is outlined below, based on the method described by Haginaka et al. (1979), which involves the quantitative conversion of this compound to its lactone form for stable and reproducible measurement.

Protocol: Determination of this compound in Human Urine by HPLC

1. Sample Preparation: a. Collect urine samples and store frozen until analysis. b. Thaw urine samples and centrifuge to remove any particulate matter. c. To a specific volume of the urine supernatant, add a buffer to adjust the pH to approximately 1.4. d. Incubate the acidified urine sample at 37°C for 2 hours to facilitate the complete conversion of this compound to this compound lactone.

2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector is suitable. b. Column: A reversed-phase C18 column is recommended. c. Mobile Phase: An ion-pairing mobile phase is crucial for the separation. A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be optimized for the best separation. d. Flow Rate: A flow rate of 1.0 mL/min is commonly used. e. Detection: UV detection at a wavelength of 254 nm is appropriate for this compound lactone. f. Quantification: The concentration of this compound is determined by comparing the peak area of the this compound lactone in the sample to a standard curve prepared from known concentrations of this compound that have undergone the same acidification and incubation process.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

While HPLC is the primary method for quantification, GC-MS has been used for the identification and confirmation of cephaloglycin metabolites. A general protocol for GC-MS analysis of drug metabolites in biological fluids involves:

1. Sample Preparation and Derivatization: a. Extraction of the metabolites from the biological matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction. b. Evaporation of the solvent and derivatization of the analytes to increase their volatility and thermal stability. A common derivatization procedure for compounds with polar functional groups is silylation.

2. GC-MS Analysis: a. Gas Chromatograph: A standard GC system with a capillary column suitable for the separation of derivatized compounds. b. Carrier Gas: Helium is typically used as the carrier gas. c. Temperature Program: A temperature gradient is employed to separate the metabolites based on their boiling points. d. Mass Spectrometer: A mass spectrometer is used for the detection and identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in urine samples.

Experimental Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection and Storage (-20°C) Centrifugation Thawing and Centrifugation Urine_Sample->Centrifugation Acidification Acidification (pH 1.4) and Incubation (37°C, 2h) Centrifugation->Acidification HPLC Reversed-Phase Ion-Pair HPLC Analysis Acidification->HPLC Injection Data_Analysis Data Acquisition and Quantification HPLC->Data_Analysis

Caption: Workflow for this compound Analysis

Conclusion

This compound is the principal and antimicrobially active metabolite of cephaloglycin, formed primarily through enzymatic deacetylation. Its significant presence in urine highlights the importance of considering its contribution to the overall therapeutic effect and pharmacokinetic profile of cephaloglycin. The analytical methods detailed in this guide, particularly reversed-phase ion-pair HPLC, provide a robust framework for the accurate quantification of this compound in biological samples. Further research to definitively identify the specific human carboxylesterase isozymes involved in cephaloglycin metabolism and to establish a complete pharmacokinetic profile for both the parent drug and its active metabolite would be beneficial for a more comprehensive understanding of its clinical pharmacology.

References

Deacetylcephaloglycin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Deacetylcephaloglycin, an active metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephaloglycin. This document outlines its chemical properties, metabolic pathway, analytical methodologies, and mechanism of action, presenting the information in a format tailored for research and development applications.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueSource(s)
CAS Number 3890-34-4[1][2][3]
Alternate CAS20166-01-2[4][5]
Molecular Weight 363.39 g/mol [4][6]
Molecular Formula C₁₆H₁₇N₃O₅S[6]

Metabolic Pathway of Cephaloglycin

This compound is the primary active metabolite of Cephaloglycin. The metabolic conversion involves the deacetylation of the parent compound. Under acidic conditions, this compound can be further degraded to form this compound lactone. The rate-determining step in this degradation pathway from Cephaloglycin to the lactone is the initial deacetylation.[1] Most of the absorbed Cephaloglycin is excreted in the urine as this antimicrobially active metabolite.[7]

G Metabolic Degradation of Cephaloglycin Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation Deacetylcephaloglycin_lactone This compound Lactone This compound->Deacetylcephaloglycin_lactone Lactonization (Acidic Conditions) G Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine_Sample Urine Sample Acidification Acidify to pH 1.4 Urine_Sample->Acidification Incubation Incubate at 37°C for 2h Acidification->Incubation Injection Inject into HPLC Incubation->Injection Separation Reversed-Phase Ion-Pair Chromatography Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification G Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Peptidoglycan_Synthesis->Cell_Lysis Cell_Wall->Cell_Lysis Weakening leads to

References

An In-depth Technical Guide to the Solubility of Deacetylcephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deacetylcephaloglycin, a key active metabolite of the cephalosporin (B10832234) antibiotic, cephaloglycin. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and illustrates its mechanism of action and a general experimental workflow for solubility assessment.

Solubility of this compound in Different Solvents

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known physicochemical properties of cephalosporin antibiotics, a qualitative and estimated solubility profile can be summarized. Cephalosporins, in general, exhibit a range of solubilities depending on their specific side chains and the nature of the solvent.

Table 1: Estimated Solubility Profile of this compound

SolventChemical FormulaPolarityEstimated Solubility
WaterH₂OHighSlightly Soluble to Soluble
EthanolC₂H₅OHHighSparingly Soluble
MethanolCH₃OHHighSparingly Soluble
AcetoneC₃H₆OMediumSlightly Soluble
Propylene GlycolC₃H₈O₂HighSoluble (as a co-solvent)
Diethyl Ether(C₂H₅)₂OLowInsoluble

Note: The solubility data presented is an estimation based on related cephalosporin compounds like cefaclor (B193732) and general principles of solubility.[1][2] Actual quantitative values for this compound may vary and should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is a cornerstone of pre-formulation studies in drug development.[3][4][5] The following are standard experimental protocols that can be employed to determine the solubility of this compound.

1. Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for thermodynamic solubility.[4][5]

  • Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

  • Materials:

    • This compound (pure, solid form)

    • Solvent of interest (e.g., water, ethanol)

    • Shaking incubator or orbital shaker with temperature control

    • Centrifuge

    • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached with the undissolved material.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies can help determine the necessary equilibration time.[6]

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant. To separate the undissolved solid, the sample should be centrifuged or filtered.

    • Dilute the supernatant with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.[7][8][9]

    • The experiment should be performed in triplicate to ensure reproducibility.[6]

2. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a higher throughput method often used in early drug discovery.[3][10]

  • Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 96-well microplate

    • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

  • Procedure:

    • Dispense the aqueous buffer into the wells of a microplate.

    • Add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations.

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity or light scattering of the solutions using a nephelometer to detect precipitation. Alternatively, the concentration in the clear supernatant can be measured after centrifugation using a UV-Vis plate reader.

    • The kinetic solubility is the highest concentration at which no precipitation is observed.

Mechanism of Action and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This process is crucial for the structural integrity of the bacterial cell.

G Mechanism of Action of Deacetylcephaloglycan PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Drug This compound Drug->PBP Irreversibly binds to (inactivation)

Caption: Deacetylcephaloglycan inhibits bacterial cell wall synthesis by inactivating Penicillin-Binding Proteins.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.

G start Start: Pure this compound and Selected Solvents prep Prepare Supersaturated Solution (Excess solid in solvent) start->prep equilibration Equilibration (Shaking at constant temperature) prep->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Quantitative Analysis of Supernatant (e.g., HPLC, UV-Vis) separation->analysis data Data Processing and Solubility Calculation analysis->data end End: Report Solubility Value (e.g., mg/mL) data->end

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

References

The Pharmacokinetics of Deacetylcephaloglycin In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin is the principal and biologically active metabolite of the first-generation oral cephalosporin (B10832234), cephaloglycin. Following oral administration, cephaloglycin undergoes significant first-pass metabolism, with deacetylation being a key transformation pathway. This process yields this compound, which is largely responsible for the antibacterial efficacy observed, particularly in the urinary tract. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing its metabolic generation, analytical quantification, and available pharmacokinetic parameters. The guide includes detailed experimental protocols for in vivo studies and the quantification of this compound in biological matrices, alongside visual representations of the metabolic pathway and experimental workflows.

Introduction

Cephaloglycin, a semi-synthetic, first-generation cephalosporin, is administered orally. Its therapeutic utility is intrinsically linked to its biotransformation into this compound. This metabolite exhibits potent antibacterial activity, comparable to the parent drug against gram-positive organisms and contributing significantly to the overall therapeutic effect, especially in urinary tract infections. Understanding the in vivo pharmacokinetics of this compound is therefore critical for optimizing the clinical use of cephaloglycin and for the development of related cephalosporin antibiotics. This document serves as an in-depth technical resource, summarizing the current knowledge on the formation, distribution, and elimination of this active metabolite.

Metabolic Pathway of Cephaloglycin

Following oral administration, cephaloglycin is metabolized via two primary pathways:

  • Deacetylation: The acetyl group at the 3-position of the cephalosporin nucleus is hydrolyzed, forming this compound. This is the major metabolic route. A portion of this compound can further undergo lactonization to form this compound lactone[1][2].

  • Hydrolysis of the Amide Linkage: The amide bond in the side chain is cleaved, leading to the formation of phenylglycine, which can be further metabolized to benzoyl formic acid[1][2].

The metabolic conversion of cephaloglycin to this compound is a critical activation step, as this compound is a potent antibacterial agent.

metabolic_pathway Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Major Pathway) Phenylglycine Phenylglycine Cephaloglycin->Phenylglycine Amide Hydrolysis (Minor Pathway) Deacetylcephaloglycin_Lactone Deacetylcephaloglycin_Lactone This compound->Deacetylcephaloglycin_Lactone Lactonization Benzoyl_Formic_Acid Benzoyl_Formic_Acid Phenylglycine->Benzoyl_Formic_Acid Metabolism

Figure 1: Metabolic pathway of Cephaloglycin.

In Vivo Pharmacokinetic Data

AnalyteMean Total Urinary Excretion (% of Administered Dose)Reference
Cephaloglycin (Unchanged)0.50%[1][2]
This compound 17.09% [1][2]
This compound Lactone0.35%[1][2]
Benzoyl Formic Acid0.86%[1][2]
Phenylglycine< 0.2%[1][2]
Table 1: Urinary Excretion of Cephaloglycin and its Metabolites in Humans.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a general procedure for an in vivo pharmacokinetic study of this compound in rats following oral administration of cephaloglycin.

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Dose_Preparation Prepare Cephaloglycin Suspension (e.g., in 0.5% carboxymethylcellulose) Fasting->Dose_Preparation Oral_Gavage Oral Gavage Administration Dose_Preparation->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., via tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, 24h) Oral_Gavage->Blood_Collection Urine_Collection Urine Collection (Metabolic cages) Oral_Gavage->Urine_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma/Urine at -80°C Urine_Collection->Sample_Storage Plasma_Separation->Sample_Storage HPLC_Analysis Quantification of this compound by HPLC Sample_Storage->HPLC_Analysis

Figure 2: Experimental workflow for in vivo pharmacokinetic study.

4.1.1. Animals and Housing

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard chow and water.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.

4.1.2. Dose Preparation and Administration

  • Dose Formulation: Cephaloglycin is formulated as a suspension in a suitable vehicle, such as 0.5% (w/v) carboxymethylcellulose in water, to ensure uniform delivery.

  • Dose Administration: A single oral dose of the cephaloglycin suspension is administered to each rat via oral gavage using a ball-tipped gavage needle. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

4.1.3. Sample Collection

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Samples can be collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Urine Sampling: For urinary excretion studies, animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).

4.1.4. Sample Processing and Storage

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Plasma and urine samples are stored at -80°C until analysis.

Quantification of this compound in Biological Samples by HPLC

This protocol describes a reversed-phase high-performance liquid chromatography (HPLC) method for the quantification of this compound in urine. A similar principle can be adapted for plasma samples, though it may require a more rigorous sample clean-up procedure.

4.2.1. Principle this compound is converted to this compound lactone in an acidic medium. The stable lactone is then quantified using reversed-phase ion-pair HPLC with UV detection.

4.2.2. Reagents and Materials

4.2.3. Sample Preparation (Urine)

  • To 1 mL of urine sample, add a specific volume of perchloric acid to adjust the pH to approximately 1.4.

  • Incubate the sample at 37°C for 2 hours to ensure the complete conversion of this compound to its lactone.

  • Centrifuge the sample to precipitate any proteins.

  • Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

4.2.4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A mixture of a phosphate buffer (containing the ion-pairing agent, e.g., 5 mM tetrabutylammonium bromide) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of this compound lactone.

  • Injection Volume: 20 µL.

4.2.5. Calibration and Quantification

  • A calibration curve is constructed by preparing a series of standard solutions of this compound in drug-free urine and subjecting them to the same sample preparation procedure.

  • The peak area of the this compound lactone is plotted against the corresponding concentration of this compound.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Conclusion

This compound is the pharmacologically active metabolite that dictates the therapeutic efficacy of orally administered cephaloglycin. While detailed plasma pharmacokinetic parameters remain to be fully elucidated in publicly accessible literature, urinary excretion data confirms its role as the major metabolite. The experimental protocols provided in this guide offer a framework for conducting in vivo pharmacokinetic studies and for the analytical quantification of this compound. Further research focusing on the plasma concentration-time profile of this active metabolite will be invaluable for a more complete understanding of its in vivo behavior and for the continued development of effective cephalosporin therapies.

References

Deacetylcephaloglycin Lactone: A Technical Overview of its Anticipated Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin lactone is a derivative of cephaloglycin, a first-generation cephalosporin (B10832234) antibiotic. While direct and extensive studies on the biological activity of this specific lactone are limited in publicly available scientific literature, this technical guide synthesizes the known information regarding its chemical context, the established antibacterial properties of its parent compounds, and the standardized methodologies that would be employed to evaluate its biological potential. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and other cephalosporin derivatives.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound is a known metabolite of cephaloglycin, and it has been reported to possess antibacterial activity.[1] Under acidic conditions, this compound can undergo intramolecular cyclization to form this compound lactone.[1] Understanding the biological profile of this lactone is crucial for a comprehensive understanding of cephaloglycin's metabolic fate and potential continued bioactivity.

Chemical Relationship and Formation

This compound lactone is formed from the intramolecular esterification of the carboxyl group at C-4 and the hydroxyl group at C-3 of this compound. This conversion is facilitated by an acidic environment.[1]

formation_pathway Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Metabolic or Acid Hydrolysis) Lactone This compound lactone This compound->Lactone Intramolecular Cyclization (Acidic Conditions)

Formation pathway of this compound lactone.

Anticipated Biological Activity

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or other quantitative biological activity data for this compound lactone. The following table presents data for the parent compound, this compound, to provide a contextual baseline.

CompoundTest OrganismActivity MetricValueReference
This compoundS. aureus 209PAntibacterial ActivityReported to have activity[1]

Note: The original document[1] mentions antibacterial activity but does not provide specific MIC values.

Standard Experimental Protocols for Evaluation

The biological activity of this compound lactone would be assessed using established in vitro and in vivo models for antimicrobial agents. The following are detailed methodologies for key experiments that would be cited in such an evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound lactone Inoculation Inoculate dilutions with bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound lactone is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: The test bacterium is cultured on an agar (B569324) plate. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Test tubes containing broth with different concentrations of this compound lactone (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each tube. A growth control tube without the compound is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each tube, serially diluted, and plated onto agar plates.

  • Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies (CFU/mL) is determined.

  • Analysis: The change in bacterial count over time is plotted for each concentration to determine the rate of killing.

Potential Mechanism of Action and Signaling Pathways

As a β-lactam derivative, the presumed mechanism of action of this compound lactone would involve the inhibition of bacterial cell wall synthesis.

Signaling Pathway:

moa_pathway cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cross-linking Lysis Cell Lysis CellWall->Lysis Weakening leads to Lactone This compound lactone (β-lactam ring) Lactone->PBP Inhibition

Postulated mechanism of action.

The β-lactam ring of the cephalosporin would covalently bind to the active site of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Conclusion and Future Directions

This compound lactone represents an understudied derivative of a clinically relevant antibiotic. While direct evidence of its biological activity is currently lacking, its structural similarity to other active cephalosporins warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its antimicrobial properties. Future research should focus on the synthesis and purification of this compound lactone, followed by comprehensive in vitro and in vivo studies to determine its antibacterial spectrum, potency, and potential therapeutic utility. Such studies would not only elucidate the specific biological role of this lactone but also contribute to the broader understanding of cephalosporin metabolism and structure-activity relationships.

References

Methodological & Application

Application Note: Quantification of Deacetylcephaloglycin Using a Reversed-Phase Ion-Pair HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Deacetylcephaloglycin, a primary active metabolite of the cephalosporin (B10832234) antibiotic, Cephaloglycin. The methodology is particularly suited for pharmacokinetic studies and quality control assays in drug development. The protocol involves the quantitative conversion of this compound to its more stable lactone form under acidic conditions, followed by chromatographic separation using a reversed-phase ion-pair HPLC system with UV detection. This document provides a comprehensive experimental protocol, including sample preparation and detailed chromatographic conditions, and summarizes the expected quantitative performance of the method.

Introduction

This compound is a significant metabolite of Cephaloglycin, and its accurate quantification in biological matrices is crucial for understanding the parent drug's pharmacokinetic profile and therapeutic efficacy.[1][2] A common analytical challenge is the inherent instability of this compound. To address this, a widely adopted strategy involves its conversion to this compound lactone in an acidic medium, which is a stable and quantifiable compound.[1][3] This application note is based on the established method by Haginaka et al., which utilizes reversed-phase ion-pair HPLC for the determination of this compound lactone.[3] Ion-pair chromatography is employed to enhance the retention and resolution of the polar analyte on a non-polar stationary phase.

Experimental Protocols

Sample Preparation (Urine)

A critical step for accurate quantification is the consistent preparation of samples. For urine samples, the following protocol is recommended to ensure the complete conversion of this compound to its lactone form and to remove potential interferences.

  • Acidification: To a known volume of urine, add a sufficient amount of acid to adjust the pH to 1.4.

  • Incubation: Incubate the acidified sample at 37°C for 2 hours. This step ensures the quantitative conversion of this compound to this compound lactone.[3]

  • Protein Precipitation (if necessary): For samples with high protein content, a deproteinization step is recommended. Add a cold precipitating agent, such as perchloric acid, to the sample.

  • Centrifugation: Centrifuge the sample to pellet any precipitated proteins and other particulate matter.

  • Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system. This will protect the column from clogging and extend its lifetime.

HPLC Instrumentation and Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound lactone.

ParameterSpecification
HPLC System Waters Associates ALC/GPC High-Performance Liquid Chromatograph or equivalent
Column Stainless steel, 4 mm x 30 cm
Guard Column 4 mm x 2 cm packed with Bondapak C18/Corasil B
Mobile Phase Water:Methanol (4:1) containing 0.004 M Sodium n-heptylsulfonate and 0.01 M Sodium Phosphate
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature Ambient

Data Presentation

The following table summarizes the expected retention times for this compound and related compounds based on the described method.

CompoundRetention Time (minutes)
This compound7
Cephaloglycin19
This compound lactone 33
Quantitative Method Validation

While specific validation data for the this compound lactone assay was not available in the reviewed literature, the following table presents typical performance characteristics for the HPLC analysis of cephalosporins, in accordance with ICH guidelines. These values can be used as a benchmark for method validation.

Validation ParameterTypical Performance
Linearity (Concentration Range) 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Urine Sample Acidification Acidification (pH 1.4) Sample->Acidification Adjust pH Incubation Incubation (37°C, 2h) Acidification->Incubation Convert to Lactone Centrifugation Centrifugation Incubation->Centrifugation Remove Precipitates Filtration Filtration (0.45 µm) Centrifugation->Filtration Clarify Sample Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Reversed-Phase Ion-Pair) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Deacetylcephaloglycin in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is the major and antimicrobially active metabolite of cephaloglycin, a first-generation cephalosporin (B10832234) antibiotic.[1][2][3] Monitoring its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation sample preparation, followed by rapid and efficient chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Cefalexin or a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[4][5]

  • Allow biological samples (e.g., plasma) to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Based on the molecular weight of this compound (C16H17N3O5S, MW: 379.4 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 380.1.
Product Ions (Q3) Characteristic fragmentation of cephalosporins involves the cleavage of the β-lactam ring.[1][6][7] Plausible product ions for this compound would result from this cleavage, leading to significant fragments. Two distinct and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Collision Energy (CE) To be optimized for each transition to achieve maximum signal intensity.
Internal Standard A suitable internal standard, such as Cefalexin or a stable isotope-labeled analog of this compound, should be used to ensure accuracy and precision.[5] MRM transitions for the IS must also be optimized.

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound in a biological matrix. These values are representative and should be established during in-house method validation.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise > 101 ng/mL
Precision (%CV) < 15%< 10%
Accuracy (%Bias) ± 15%Within ± 10%
Recovery (%) Consistent and reproducible> 85%

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

logical_relationship cephaloglycin Cephaloglycin (Parent Drug) This compound This compound (Active Metabolite) cephaloglycin->this compound Metabolism lc_ms_ms LC-MS/MS Analysis This compound->lc_ms_ms Quantification pharmacokinetics Pharmacokinetic Studies lc_ms_ms->pharmacokinetics Data for

Caption: Relationship between Cephaloglycin, its metabolite, and LC-MS/MS analysis.

References

Application Note: Deacetylcephaloglycin as a Reference Standard in Antibiotic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin.[1][2] Accurate quantification of cephaloglycin and its active metabolite is crucial for pharmacokinetic, pharmacodynamic, and quality control studies in drug development and manufacturing. The use of a well-characterized reference standard is fundamental to ensure the accuracy, precision, and reliability of analytical methods. This application note provides detailed protocols for the use of this compound as a reference standard in both High-Performance Liquid Chromatography (HPLC) and microbiological assays for the quantification of cephalosporins.

Physicochemical Properties and Stability

This compound is formed through the elimination of the 3-acetyl group from cephaloglycin. This biotransformation is a key metabolic pathway for cephaloglycin.[1][2] The stability of this compound, like other β-lactam antibiotics, is influenced by pH and temperature. In acidic media, this compound can undergo further degradation to form this compound lactone.[1] Therefore, proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results. Stock solutions should be prepared fresh and stored under refrigerated conditions for short periods.

Application 1: High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a precise and accurate method for the quantification of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method can be employed to separate this compound from its parent compound, cephaloglycin, and other degradation products.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 270 nm
Column Temperature 30°C

2. Preparation of Standard and Sample Solutions:

  • This compound Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a theoretical concentration of this compound within the calibration range. For biological samples, a suitable extraction method (e.g., solid-phase extraction or protein precipitation) may be required.

3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for a stability-indicating HPLC method for a cephalosporin, which can be expected for a validated this compound assay.

ParameterTypical Specification/Value
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 20 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Workflow for HPLC Assay

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Results Standard_Prep Prepare this compound Reference Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Injection Inject Standards and Samples HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

HPLC assay workflow using this compound standard.

Application 2: Microbiological Assay

Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The cylinder-plate agar (B569324) diffusion method is a common and reliable technique.

Experimental Protocol: Microbiological Agar Diffusion Assay

1. Materials:

  • Test Microorganism: Staphylococcus aureus ATCC 29213

  • Culture Media: Tryptic Soy Agar (for maintenance), Mueller-Hinton Agar (for assay plates)

  • Phosphate Buffer: 0.1 M, pH 6.0

  • Cylinders: Stainless steel, 8 mm outer diameter, 6 mm inner diameter, 10 mm height

2. Preparation of Inoculum:

  • Culture Staphylococcus aureus on a Tryptic Soy Agar slant at 35-37°C for 24 hours.

  • Harvest the bacterial growth and suspend it in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute this suspension in Mueller-Hinton Agar (melted and cooled to 45-50°C) to obtain a final concentration of approximately 1 x 10^6 CFU/mL.

3. Preparation of Standard and Sample Solutions:

  • This compound Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve it in 100 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Working Standard Solutions: Prepare a series of at least three working standard solutions by diluting the stock solution with the phosphate buffer to obtain concentrations such as 8, 16, and 32 µg/mL.

  • Sample Solutions: Prepare sample solutions in the same buffer to have a theoretical concentration that falls within the range of the standard solutions.

4. Assay Procedure (3x3 Design):

  • Pour the inoculated Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Place six cylinders on the agar surface of each plate.

  • In a 3x3 design, fill three alternate cylinders with the three concentrations of the standard solution and the other three cylinders with the three corresponding concentrations of the sample solution.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

5. Data Analysis and Potency Calculation:

The potency of the sample is calculated by comparing the dose-response curves of the standard and the sample. Statistical methods, such as analysis of variance (ANOVA), are used to determine the validity of the assay and to calculate the potency.

Representative Quantitative Data for a Cephalosporin Microbiological Assay
Concentration (µg/mL)Mean Zone of Inhibition (mm) ± SD
Standard 1 (8 µg/mL) 18.2 ± 0.4
Standard 2 (16 µg/mL) 22.5 ± 0.5
Standard 3 (32 µg/mL) 26.8 ± 0.6

The assay should demonstrate a linear relationship between the logarithm of the concentration and the zone of inhibition diameter.

Signaling Pathway of Cephalosporin Action

Cephalosporin_Action Cephalosporin Cephalosporin (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis Blocks final step of Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Weakened cell wall leads to

Mechanism of action of cephalosporin antibiotics.

Logical Workflow for Reference Standard Management and Use

Ref_Standard_Workflow cluster_management Reference Standard Management cluster_assay Assay Execution cluster_qc Quality Control & Reporting Procurement Procurement of This compound RS Characterization Characterization and Certification Procurement->Characterization Storage Proper Storage (Controlled Conditions) Characterization->Storage Solution_Prep Preparation of Standard Solutions Storage->Solution_Prep Assay Perform HPLC or Microbiological Assay Solution_Prep->Assay Data_Analysis Data Analysis and Potency Calculation Assay->Data_Analysis System_Suitability System Suitability/ Assay Validity Check Data_Analysis->System_Suitability Final_Report Final Report and Certificate of Analysis System_Suitability->Final_Report

Workflow for using a reference standard in antibiotic assays.

Conclusion

This compound is an essential reference standard for the accurate and reliable quantification of cephaloglycin and its active metabolite in various matrices. The HPLC and microbiological assay protocols detailed in this application note provide robust methods for researchers, scientists, and drug development professionals. Adherence to these protocols and proper management of the reference standard will ensure the generation of high-quality, reproducible data critical for regulatory submissions and quality control.

References

Application Notes and Protocols for Deacetylcephaloglycin Extraction from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloglycin is an orally administered cephalosporin (B10832234) antibiotic. Following administration, it is metabolized in the body, and a significant, antimicrobially active metabolite, deacetylcephaloglycin, is excreted in the urine.[1] Accurate and reproducible quantification of this compound in urine is crucial for pharmacokinetic and metabolic studies. This document provides detailed protocols for the extraction of this compound from urine, suitable for subsequent analysis by methods such as high-performance liquid chromatography (HPLC).

Metabolic Pathway of Cephaloglycin

Cephaloglycin undergoes biotransformation through two primary pathways. The first involves the elimination of the 3-acetyl group, yielding this compound. A portion of this metabolite can then undergo further lactonization. The second pathway involves the hydrolysis of the side chain amide linkage.[2][3]

Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Elimination of 3-acetyl group Phenylglycine_Pathway Hydrolysis of side chain amide linkage products Cephaloglycin->Phenylglycine_Pathway Deacetylcephaloglycin_Lactone Deacetylcephaloglycin_Lactone This compound->Deacetylcephaloglycin_Lactone Lactonization

Caption: Metabolic conversion of Cephaloglycin.

Quantitative Data Summary

The following table summarizes the urinary excretion of cephaloglycin and its primary metabolite, this compound, following oral administration.

AnalyteAverage Total Excretion (% of Administered Dose)Example Concentration in Urine (3 hours post 1g dose)Reference
Cephaloglycin0.50%8.34 µg/mL[2]
This compound 17.09% 880 µg/mL [2][4]

Experimental Protocols

Two primary methods for the extraction and preparation of this compound from urine for analysis are detailed below.

Protocol 1: Acidic Conversion to this compound Lactone Followed by HPLC

This method is based on the principle of converting this compound to its lactone form under acidic conditions for a reproducible assay.[4][5]

Materials:

  • Urine sample

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Water bath or incubator set to 37°C

  • pH meter

  • Vortex mixer

  • Centrifuge

  • HPLC system with a reversed-phase ion-pair column

Procedure:

  • Sample Collection: Collect urine samples and store them appropriately, considering the addition of preservatives like EDTA if storage at 4°C is prolonged.[6]

  • pH Adjustment: Take a known volume of the urine sample and adjust the pH to 1.4 using HCl.

  • Incubation: Incubate the pH-adjusted urine sample at 37°C for 2 hours. This step facilitates the quantitative conversion of this compound to this compound lactone.[4][5]

  • Centrifugation: After incubation, centrifuge the sample to pellet any precipitate.

  • Analysis: The supernatant is now ready for direct injection into a reversed-phase ion-pair HPLC system for the quantification of this compound lactone.[4][5]

cluster_0 Sample Preparation cluster_1 Analysis Urine_Sample Urine Sample pH_Adjustment Adjust pH to 1.4 Urine_Sample->pH_Adjustment Incubation Incubate at 37°C for 2 hours pH_Adjustment->Incubation Centrifugation Centrifuge Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_Analysis Reversed-Phase Ion-Pair HPLC Supernatant->HPLC_Analysis

Caption: Workflow for acidic conversion method.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general framework for the extraction of this compound from urine using solid-phase extraction, a common technique for cephalosporins.[7][8] This method is advantageous for sample cleanup and concentration.

Materials:

  • Urine sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water or a mild organic/aqueous mixture)

  • Elution solvent (e.g., Methanol (B129727) or Acetonitrile, potentially with acid/base modifier)

  • Vortex mixer

  • Centrifuge (optional, for pre-clearing the sample)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. The pH may be adjusted depending on the sorbent chemistry and the pKa of this compound.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent, such as methanol, through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with water or a buffer that mimics the sample matrix.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a solvent that will remove interfering compounds but retain this compound. Water is often a suitable wash solvent.

  • Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase used for the subsequent analytical method (e.g., HPLC).

cluster_0 Sample & Cartridge Preparation cluster_1 Extraction Process cluster_2 Post-Extraction Urine_Sample Urine Sample (Pre-treated) Loading Load Sample Urine_Sample->Loading Conditioning Condition SPE Cartridge (e.g., Methanol) Equilibration Equilibrate SPE Cartridge (e.g., Water) Conditioning->Equilibration Equilibration->Loading Washing Wash Cartridge Loading->Washing Elution Elute this compound Washing->Elution Evaporation Evaporate & Reconstitute Elution->Evaporation Analysis Analytical Instrumentation (e.g., HPLC) Evaporation->Analysis

Caption: General workflow for Solid-Phase Extraction.

Concluding Remarks

The choice of extraction protocol will depend on the specific requirements of the study, including the desired level of sample cleanup, available equipment, and the analytical method to be employed. The acidic conversion method offers a straightforward approach for samples intended for HPLC analysis where the lactone is the target analyte. The solid-phase extraction method provides a more versatile and robust cleanup, suitable for various downstream applications and for removing potential interferences from the complex urine matrix. Validation of the chosen method is essential to ensure accuracy, precision, and reproducibility of the results.

References

Application Notes and Protocols for Microbiological Assay of Deacetylcephaloglycin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is a metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin.[1][2] Like other beta-lactam antibiotics, its antimicrobial activity stems from the inhibition of bacterial cell wall synthesis.[1] Microbiological assays are essential for determining the in vitro potency and antimicrobial spectrum of this compound. These assays measure the inhibitory effect of the compound on the growth of susceptible microorganisms.

Two primary methods are employed for this purpose: the agar (B569324) diffusion method (zone of inhibition) and the broth dilution method (Minimum Inhibitory Concentration or MIC). The agar diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity, while the broth dilution method offers a quantitative determination of the minimal concentration required to inhibit microbial growth.

This document provides detailed protocols for both the agar diffusion (Kirby-Bauer) and broth dilution assays to assess the activity of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the microbiological assays of this compound. Researchers should populate these tables with their own experimental data.

Table 1: Zone of Inhibition Diameters for this compound

Test MicroorganismThis compound Concentration (µ g/disk )Mean Zone of Inhibition Diameter (mm)Standard Deviation (mm)Interpretation (S/I/R)
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
(Add other relevant strains)

S: Susceptible, I: Intermediate, R: Resistant. Interpretation requires established breakpoints.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Test MicroorganismThis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
(Add other relevant strains)

Experimental Protocols

Agar Diffusion Method (Zone of Inhibition Assay)

This method, also known as the Kirby-Bauer test, is a standardized technique for determining the susceptibility of bacteria to an antimicrobial agent.[3][4][5][6]

a. Materials

  • This compound reference standard

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

b. Protocol

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer solution).

    • Prepare serial dilutions of the stock solution to achieve the desired concentrations.

    • Impregnate sterile filter paper disks with a known volume (typically 20 µL) of each this compound dilution to obtain the desired amount of the compound per disk (e.g., 10, 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks and Incubation:

    • Aseptically place the prepared this compound disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The size of the zone of inhibition is inversely related to the minimum inhibitory concentration (MIC).[4][7]

    • Record the results in a table (see Table 1).

Experimental Workflow: Agar Diffusion Assay

Agar_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_disks Prepare this compound Disks apply_disks Apply this compound Disks prep_disks->apply_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate inoculate->apply_disks incubate Incubate Plates (35°C, 16-20h) apply_disks->incubate measure Measure Zone of Inhibition Diameters incubate->measure interpret Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret

Caption: Workflow for the Agar Diffusion (Zone of Inhibition) Assay.

Broth Dilution Method (Minimum Inhibitory Concentration - MIC Assay)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[8][9]

a. Materials

  • This compound reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl) or PBS

  • McFarland 0.5 turbidity standard

  • Test bacterial strains

  • Incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative growth assessment)

b. Protocol

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in CAMHB.

    • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

    • Each well should contain a final volume of 100 µL of the diluted compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (inoculum in broth without the compound) and a negative control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Data Collection and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader at 600 nm to quantify bacterial growth.

    • Record the MIC values in a table (see Table 2).

Experimental Workflow: Broth Dilution (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic record_data Record MIC Value read_mic->record_data

Caption: Workflow for the Broth Dilution (MIC) Assay.

References

Application Notes and Protocols for Deacetylcephaloglycin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is the primary active metabolite of the first-generation cephalosporin (B10832234), cephaloglycin. As an orally administered antibiotic, cephaloglycin is converted to this compound in the body, which then exerts its antibacterial effect. Understanding the antimicrobial susceptibility profile of this compound is crucial for predicting the clinical efficacy of its parent drug and for the development of new cephalosporin-based therapies. These application notes provide detailed protocols for determining the in vitro antimicrobial activity of this compound using standardized methods.

Mechanism of Action

Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) Target This compound->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of Deacetylcephaloglycan Action.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of Cephaloglycin

Bacterial SpeciesMIC (µg/mL) inhibiting ~50-80% of strains
Streptococcus pyogenes (Group A Strep)0.4
Diplococcus pneumoniae (Streptococcus pneumoniae)0.4
Staphylococcus aureus1.6
Escherichia coli1.6
Proteus mirabilis1.6
Klebsiella-Aerobacter species12.5

Data sourced from a study on the in vitro activity of cephaloglycin.[4] It is recommended that researchers determine the specific MIC values for this compound against their bacterial strains of interest using the protocols outlined below.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound using the broth microdilution and agar (B569324) disk diffusion methods, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO). Note: The stability of this compound in solution should be determined prior to testing. A stability study is recommended.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent. The exact concentration will depend on the desired final concentration range to be tested.

    • Ensure the powder is completely dissolved.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare 96-Well Plates (Serial Dilutions) Prepare_Stock->Prepare_Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C (16-20 hours) Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound-impregnated disks (concentration to be determined and validated).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard).

  • Sterile cotton swabs.

  • Incubator (35°C ± 2°C).

  • Ruler or caliper for measuring zone diameters.

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension as described in the broth microdilution protocol (Step 3).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound-impregnated disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints. Note: As specific breakpoints for this compound are not yet established, initial studies should correlate zone diameters with MIC values determined by broth microdilution.

Agar_Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C (16-20 hours) Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret Interpret Results Measure_Zone->Interpret End End Interpret->End

Caption: Agar Disk Diffusion Workflow.

Quality Control

It is imperative to include appropriate quality control (QC) strains in each test run to ensure the accuracy and reproducibility of the results. Recommended QC strains for cephalosporin testing include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

The resulting MIC values or zone diameters for these QC strains should fall within the acceptable ranges established by CLSI or EUCAST.

Stability and Storage of this compound

The stability of this compound in solution for in vitro testing has not been extensively reported. It is recommended that researchers perform their own stability studies under the intended experimental conditions. As a general guideline for β-lactam antibiotics:

  • Solid Form: Store desiccated at -20°C for long-term storage.

  • Stock Solutions: Prepare fresh on the day of use. If necessary, store aliquots at -80°C for short periods, but validate stability after freeze-thaw cycles. Avoid repeated freezing and thawing.

Disclaimer

The protocols and data presented are intended for research purposes only. The quantitative data for cephaloglycin is provided as a reference and may not be directly representative of the activity of this compound. Researchers should independently validate all methods and establish specific breakpoints for this compound based on their experimental findings.

References

Application Note: Structural Elucidation of Deacetylcephaloglycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is a significant metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin. The precise determination of its chemical structure is paramount for understanding its biological activity, metabolic fate, and for the development of related pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This application note provides a detailed protocol and analysis workflow for the complete structural characterization of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural elucidation of this compound is achieved through a systematic analysis of its NMR spectra. 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present in the molecule. Subsequently, 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms, ultimately revealing the complete chemical structure.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Requirements : A minimum of 5-10 mg of purified this compound is required for a comprehensive suite of 1D and 2D NMR experiments.

  • Solvent Selection : Deuterated solvents are used to avoid overwhelming solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for its ability to dissolve a wide range of organic molecules and its distinct solvent peak.

  • Procedure :

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D ¹H NMR :

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • 1D ¹³C NMR :

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • 2D COSY :

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): Same as 1D ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC :

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2): Same as 1D ¹H NMR.

    • Spectral Width (F1): Same as 1D ¹³C NMR.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-8.

  • 2D HMBC :

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

    • Spectral Width (F2): Same as 1D ¹H NMR.

    • Spectral Width (F1): Same as 1D ¹³C NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

Data Processing and Analysis

NMR data should be processed using appropriate software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the cross-peaks in the 2D spectra to establish correlations.

Data Presentation

Disclaimer: The following NMR data is illustrative and based on a closely related cephalosporin structure due to the lack of publicly available, complete NMR assignments for this compound at the time of this writing. The principles of spectral interpretation remain the same.

Table 1: Illustrative ¹H NMR Data for a this compound Analog (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (Illustrative)
9.15d8.51HNH
7.30-7.45m-5HPhenyl-H
5.75dd8.5, 5.01HH-7
5.50d5.01HH-6
5.10d13.01HCH₂-OH (a)
4.95d13.01HCH₂-OH (b)
4.80s-1Hα-CH
3.55d18.01HH-2 (a)
3.35d18.01HH-2 (b)
Table 2: Illustrative ¹³C NMR Data for a this compound Analog (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment (Illustrative)
172.5C=OCarboxyl
171.0C=OAmide
165.0C=Oβ-Lactam
138.0CPhenyl-C (ipso)
129.0CHPhenyl-CH
128.5CHPhenyl-CH
127.0CHPhenyl-CH
125.0CC-3
122.0CC-4
62.0CH₂CH₂-OH
59.0CHC-7
57.5CHC-6
57.0CHα-CH
26.0CH₂C-2

Structural Elucidation Workflow

The following diagrams illustrate the logical workflow for sample preparation and data analysis in the structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq process Process NMR Data nmr_acq->process analyze Analyze Spectra & Elucidate Structure process->analyze

Figure 1. Experimental Workflow

logical_relationship cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation h1_nmr 1H NMR (Proton Environment & Multiplicity) cosy COSY (H-H Connectivity) h1_nmr->cosy hsqc HSQC (Direct C-H Connectivity) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Connectivity) h1_nmr->hmbc c13_nmr 13C NMR (Carbon Environment) c13_nmr->hsqc c13_nmr->hmbc structure Final Structure of This compound cosy->structure hsqc->structure hmbc->structure

Figure 2. NMR Data Interpretation Logic

Interpretation of NMR Data

  • ¹H NMR : The ¹H NMR spectrum provides the chemical shift, multiplicity (singlet, doublet, triplet, etc.), coupling constant (J), and integration for each proton. This information helps to identify the types of protons (aromatic, aliphatic, amide, etc.) and their neighboring protons.

  • ¹³C NMR : The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

  • COSY : The COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the dihydrothiazine ring and the phenylacetyl side chain.

  • HSQC : The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). This allows for the unambiguous assignment of protonated carbons.

  • HMBC : The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the ipso-carbon of the phenyl ring.

By integrating the information from all these NMR experiments, the complete and unambiguous structure of this compound can be elucidated.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The combination of 1D and 2D NMR techniques provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals and the establishment of the molecular connectivity. The protocols and workflow detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently determine the structure of this compound and related cephalosporin derivatives.

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Deacetylcephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is an active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin. The in vitro evaluation of its formation is a critical step in understanding the metabolism, pharmacokinetics, and potential drug-drug interactions of cephaloglycin. The primary metabolic pathway for the formation of this compound from cephaloglycin is deacetylation, a hydrolysis reaction predominantly catalyzed by carboxylesterases present in the liver and other tissues. These application notes provide detailed protocols for studying the in vitro metabolism of cephaloglycin to this compound, including analytical methods for their quantification and enzymatic assays.

Metabolic Pathway of Cephaloglycin

Cephaloglycin undergoes biotransformation through two main pathways: the hydrolysis of the side chain amide linkage and the elimination of the 3-acetyl group. The latter pathway, deacetylation, results in the formation of this compound. This metabolite can be further lactonized to form this compound lactone. The deacetylation step is of significant interest in drug metabolism studies as it alters the biological activity and pharmacokinetic profile of the parent drug.

Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Esterases) Hydrolysis_Product Side-chain Hydrolysis Product Cephaloglycin->Hydrolysis_Product Amide Hydrolysis Deacetylcephaloglycin_Lactone This compound Lactone This compound->Deacetylcephaloglycin_Lactone Lactonization

Figure 1: Metabolic pathways of Cephaloglycin.

Experimental Protocols

In Vitro Metabolism of Cephaloglycin in Human Liver Microsomes

This protocol is designed to assess the deacetylation of cephaloglycin to this compound in a key in vitro system.

Objective: To determine the rate of formation of this compound from cephaloglycin in human liver microsomes.

Materials:

  • Cephaloglycin and this compound analytical standards

  • Pooled human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC system with UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of cephaloglycin in a suitable solvent (e.g., water or DMSO).

    • Prepare a phosphate buffer (0.1 M, pH 7.4).

    • Thaw pooled human liver microsomes on ice immediately before use. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4) and 10 µL of 1 mg/mL human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 2 µL of the 100 mM cephaloglycin stock solution to achieve a final substrate concentration of 1 mM.

    • Incubate at 37°C. It is important to note that since this is an esterase-mediated hydrolysis, the addition of NADPH is not required. A parallel incubation without NADPH can confirm the absence of CYP450-mediated metabolism.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the 50 µL aliquot to a clean microcentrifuge tube containing 100 µL of ice-cold acetonitrile to precipitate the proteins and stop the reaction.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Cephaloglycin Stock - Phosphate Buffer - HLM Suspension Preincubation Pre-incubate HLM and Buffer at 37°C Reagents->Preincubation Reaction_Start Add Cephaloglycin to start reaction Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Sampling Collect samples at time points Incubate->Sampling Termination Terminate reaction with Acetonitrile Sampling->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation HPLC Analyze supernatant by HPLC Centrifugation->HPLC

Figure 2: Workflow for in vitro metabolism of Cephaloglycin.

HPLC Method for the Simultaneous Quantification of Cephaloglycin and this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of cephaloglycin and its metabolite, this compound.

Objective: To resolve and quantify cephaloglycin and this compound in samples from in vitro metabolism studies.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1 M Ammonium Acetate Buffer, pH 5.6.
Mobile Phase B Acetonitrile.
Gradient Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
Flow Rate 1.0 mL/min.
Detection UV at 260 nm.
Injection Volume 20 µL.
Column Temperature 30°C.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of both cephaloglycin and this compound in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area against concentration for each compound.

  • Sample Analysis:

    • Inject the prepared supernatant from the in vitro metabolism assay into the HPLC system.

    • Identify the peaks for cephaloglycin and this compound based on their retention times, as determined from the standard injections.

    • Quantify the amount of each compound in the samples by comparing their peak areas to the respective standard curves.

Colorimetric Assay for Cephalosporin Deacetylase Activity

This protocol provides a colorimetric method to determine the activity of esterases responsible for the deacetylation of cephalosporins.

Objective: To measure the enzymatic activity of cephalosporin deacetylase.

Principle: This assay is based on the reaction of the product of enzymatic deacetylation with p-dimethylaminobenzaldehyde (DMAB), which forms a colored product that can be measured spectrophotometrically.

Materials:

  • Cephaloglycin

  • Enzyme source (e.g., human liver microsomes or purified carboxylesterase)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetic acid: 4.25 M NaOH (2:1, v/v)

  • p-dimethylaminobenzaldehyde (0.5% in methanol)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing 100 µL of cephaloglycin solution (1 mg/mL in 0.1 M phosphate buffer, pH 7.0) and the enzyme source.

    • Incubate the mixture at 37°C for 60 minutes.

  • Color Development:

    • Terminate the reaction by adding 120 µL of the acetic acid:NaOH solution.

    • Add 40 µL of the p-dimethylaminobenzaldehyde solution.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at 415 nm using a spectrophotometer.

    • A standard curve can be prepared using known concentrations of this compound to quantify the enzyme activity.

Data Presentation

Quantitative data from the in vitro metabolism studies should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Metabolic Stability of Cephaloglycin in Human Liver Microsomes

Time (minutes)Cephaloglycin Remaining (%)This compound Formed (µM)
01000
585150
1560400
3035650
6010900
120<1>990

Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.

Table 2: Kinetic Parameters for Deacetylation of Cephalosporins

SubstrateEnzyme SourceKm (µM)Vmax (pmol/min/mg protein)Reference
Rifabutin (B1679326)Human Liver Microsomes16-2050-100[1]
CephaloglycinHuman Liver MicrosomesData not available in cited literatureData not available in cited literature

Note: Specific kinetic parameters for the deacetylation of cephaloglycin were not available in the reviewed literature. The data for rifabutin, another drug that undergoes deacetylation, is provided as an example of the type of data that can be generated from these studies.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers studying the in vitro metabolism of cephaloglycin to this compound. By utilizing these methods, scientists can gain valuable insights into the metabolic fate of this important antibiotic, which is crucial for drug development and regulatory submissions. The combination of in vitro metabolism assays using human liver microsomes and robust HPLC analytical methods allows for the accurate determination of metabolic stability and the kinetics of metabolite formation. Further studies to determine the specific carboxylesterase isozymes involved in cephaloglycin deacetylation would provide a more complete understanding of its metabolism.

References

Determining Deacetylcephaloglycin Cytotoxicity: Cell-Based Assays for Mechanistic Insights

Deacetylcephaloglycin in the Investigation of Bacterial Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is the primary, biologically active metabolite of the first-generation oral cephalosporin (B10832234), cephaloglycin. Following administration, cephaloglycin is metabolized to this compound, which is largely responsible for the therapeutic effects observed, particularly in urinary tract infections. While cephaloglycin itself is no longer in widespread clinical use, this compound remains a relevant compound for studying the mechanisms of bacterial resistance to β-lactam antibiotics. Its classical cephalosporin structure makes it a useful tool for investigating key resistance pathways, including enzymatic degradation by β-lactamases, alterations in penicillin-binding proteins (PBPs), and active efflux from the bacterial cell.

These application notes provide a framework for utilizing this compound as a research tool to probe and characterize bacterial resistance mechanisms. The protocols outlined below are adapted from established methodologies for other β-lactam antibiotics and can be specifically applied to this compound.

I. Quantitative Data on the Activity of Cephaloglycin and this compound

While specific quantitative data for this compound against a wide range of resistant strains is not extensively available in recent literature, data for its parent compound, cephaloglycin, can provide a baseline for understanding its general spectrum of activity. The antibacterial activity of this compound is comparable to cephaloglycin against Gram-positive organisms but is lower against Gram-negative bacilli[1]. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for cephaloglycin against various bacterial species, including some known to harbor resistance mechanisms.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Cephaloglycin against Various Bacterial Strains

Bacterial SpeciesResistance Mechanism (if specified)Cephaloglycin MIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.25 - 2[2]
Staphylococcus aureusMethicillin-Resistant (MRSA)>128[3][4]
Streptococcus pyogenes0.25[2]
Streptococcus pneumoniae2[2]
Escherichia coliAmpicillin-ResistantVaries[5]
Klebsiella pneumoniaeVaries[5]
Enterobacter cloacaeVaries[6]

Note: This table is compiled from historical data on cephaloglycin. Researchers should determine the MIC of this compound for their specific strains of interest using the protocols outlined below.

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains of interest is a fundamental starting point for any study of resistance. The broth microdilution method is a standard technique for determining MIC values.

Protocol 1: Broth Microdilution MIC Assay

1. Materials:

  • This compound analytical standard
  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Bacterial culture in the logarithmic growth phase
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Incubator

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.
  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
  • Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Add the diluted bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours.
  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Diagram 1: Workflow for Broth Microdilution MIC Assay

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->add_inoculum incubate Incubate Plate (16-20h, 37°C) add_inoculum->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Investigating β-Lactamase-Mediated Resistance

A primary mechanism of resistance to cephalosporins is their enzymatic degradation by β-lactamases. Studies can be designed to assess the stability of this compound in the presence of these enzymes and to determine its kinetic parameters as a substrate.

Protocol 2: β-Lactamase Hydrolysis Assay using Nitrocefin (B1678963)

This assay indirectly assesses the stability of this compound by measuring its ability to compete with a chromogenic substrate, nitrocefin, for the active site of a β-lactamase.

1. Materials:

  • This compound
  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)
  • Nitrocefin solution
  • Phosphate (B84403) buffer (pH 7.0)
  • Spectrophotometer capable of reading at 486 nm

2. Procedure:

  • Prepare solutions of this compound at various concentrations in phosphate buffer.
  • In a cuvette, mix the β-lactamase solution with a specific concentration of this compound and incubate for a short period.
  • Initiate the reaction by adding a known concentration of nitrocefin.
  • Immediately monitor the change in absorbance at 486 nm over time. The rate of color change is proportional to the rate of nitrocefin hydrolysis.
  • A decrease in the rate of nitrocefin hydrolysis in the presence of this compound indicates that it is acting as a competitive substrate for the β-lactamase.
  • Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Diagram 2: Competitive Inhibition of β-Lactamase

Beta_Lactamase_Inhibition cluster_0 Without this compound cluster_1 With this compound Nitrocefin Nitrocefin β-Lactamase β-Lactamase Nitrocefin->β-Lactamase Binds Hydrolyzed Nitrocefin (Colored) Hydrolyzed Nitrocefin (Colored) β-Lactamase->Hydrolyzed Nitrocefin (Colored) Hydrolyzes This compound This compound β-Lactamase_2 β-Lactamase This compound->β-Lactamase_2 Competes for binding Hydrolyzed this compound Hydrolyzed this compound β-Lactamase_2->Hydrolyzed this compound Hydrolyzes

Caption: this compound competes with nitrocefin for β-lactamase.

Protocol 3: AmpC β-Lactamase Induction Assay

Certain β-lactams can induce the expression of chromosomal β-lactamases, such as AmpC, leading to increased resistance. This protocol can be used to determine if this compound is an inducer of AmpC expression.

1. Materials:

  • This compound
  • A bacterial strain with an inducible AmpC β-lactamase (e.g., Enterobacter cloacae)
  • A strong AmpC inducer as a positive control (e.g., cefoxitin)
  • A weak/non-inducer as a negative control
  • Growth medium (e.g., Mueller-Hinton Broth)
  • Nitrocefin solution
  • Spectrophotometer

2. Procedure:

  • Grow the bacterial culture to the early logarithmic phase.
  • Divide the culture into separate flasks. Add sub-inhibitory concentrations of this compound to one, the positive control to another, and the negative control to a third. A fourth flask with no additions serves as the un-induced control.
  • Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for gene expression.
  • Harvest the cells by centrifugation and lyse them to release the intracellular enzymes.
  • Measure the β-lactamase activity in the cell lysates using the nitrocefin assay described in Protocol 2.
  • An increase in β-lactamase activity in the this compound-treated culture compared to the un-induced control indicates that it is an inducer of AmpC expression. The level of induction can be compared to the positive control.

Diagram 3: AmpC β-Lactamase Induction Pathway

AmpC_Induction Inducer Inducer (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Inducer->PBP Inhibits CellWall Cell Wall Precursors PBP->CellWall Accumulation of AmpG AmpG (Permease) CellWall->AmpG AmpR AmpR (Transcriptional Regulator) CellWall->AmpR Activates AmpD AmpD AmpG->AmpD AmpC_Gene ampC Gene AmpR->AmpC_Gene Induces Transcription AmpC_Enzyme AmpC β-Lactamase AmpC_Gene->AmpC_Enzyme Expression

Caption: Simplified pathway of AmpC β-lactamase induction by a β-lactam.

C. Investigating Efflux Pump-Mediated Resistance

Efflux pumps can actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. An ethidium (B1194527) bromide accumulation assay can be used to screen for potential inhibition of efflux pumps by this compound.

Protocol 4: Ethidium Bromide Accumulation Assay

1. Materials:

  • This compound
  • A bacterial strain known to overexpress efflux pumps (e.g., a fluoroquinolone-resistant strain)
  • A known efflux pump inhibitor as a positive control (e.g., CCCP or reserpine)
  • Ethidium bromide (EtBr)
  • Phosphate-buffered saline (PBS) with glucose
  • Fluorometer

2. Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase, then wash and resuspend the cells in PBS with glucose.
  • Add this compound at a sub-inhibitory concentration to a sample of the bacterial suspension. Include a positive control with the known efflux pump inhibitor and a negative control with no additions.
  • Pre-incubate the suspensions for a short period.
  • Add EtBr to all samples.
  • Immediately measure the fluorescence of EtBr over time. EtBr fluoresces more intensely when intercalated with DNA inside the bacterial cell.
  • An increase in the rate and level of EtBr accumulation in the presence of this compound, compared to the negative control, would suggest that it inhibits efflux pump activity.

D. Interaction with Penicillin-Binding Proteins (PBPs)

The ultimate targets of β-lactam antibiotics are the PBPs involved in bacterial cell wall synthesis. Resistance can arise from mutations in PBPs that reduce their affinity for the antibiotic. A competition assay can be used to assess the affinity of this compound for PBPs.

Protocol 5: PBP Binding Assay

1. Materials:

  • This compound
  • Bacterial cell membranes containing PBPs, isolated from both a susceptible and a resistant strain.
  • Bocillin FL, a fluorescently labeled penicillin derivative.
  • SDS-PAGE equipment
  • Fluorescence imager

2. Procedure:

  • Incubate the bacterial membranes with increasing concentrations of this compound.
  • After the incubation period, add a fixed concentration of Bocillin FL to the mixture and incubate further.
  • Stop the reaction and separate the membrane proteins by SDS-PAGE.
  • Visualize the fluorescently labeled PBPs using a fluorescence imager.
  • The concentration of this compound that inhibits 50% of the binding of Bocillin FL to a specific PBP (the IC₅₀ value) can be determined.
  • Comparing the IC₅₀ values for PBPs from susceptible and resistant strains can reveal differences in binding affinity and provide insights into target-modification resistance.

III. Conclusion

This compound, as the active metabolite of cephaloglycin, serves as a valuable probe for dissecting the mechanisms of bacterial resistance to first-generation cephalosporins. The protocols detailed in these application notes provide a comprehensive framework for researchers to investigate the interactions of this compound with key resistance determinants, including β-lactamases, efflux pumps, and penicillin-binding proteins. While specific quantitative data for this compound is limited, the application of these standardized methodologies will enable the generation of new data, contributing to a deeper understanding of β-lactam resistance and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Analytical Method Validation for Deacetylcephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deacetylcephaloglycin is the primary active metabolite of the cephalosporin (B10832234) antibiotic, Cephaloglycin.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical research, development, and quality control. This document provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The validation process ensures that the analytical procedure is suitable for its intended purpose, providing data that is reliable, reproducible, and accurate.[4] The key validation parameters addressed in this protocol include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6]

Recommended Analytical Method: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for the analysis of cephalosporins and their metabolites.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are performed to identify likely degradation products and to demonstrate the stability-indicating nature of the method.[7][8][9]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 4 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Data Presentation:

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundPeak Purity of this compoundObservations
0.1 N HCl, 60°C, 2 hr15.2PassOne major degradation product observed.
0.1 N NaOH, RT, 1 hr25.8PassTwo major degradation products observed.
3% H₂O₂, RT, 4 hr12.5PassOne major degradation product observed.
Dry Heat, 105°C, 24 hr8.1PassMinor degradation products observed.
UV Light, 254 nm, 24 hr5.6PassMinor degradation products observed.

Visualization:

G cluster_0 Forced Degradation Workflow DrugSubstance This compound StressConditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions DegradedSample Degraded Sample Analysis by HPLC StressConditions->DegradedSample PeakPurity Peak Purity Assessment (e.g., DAD) DegradedSample->PeakPurity MethodSpecificity Method Specificity Confirmed PeakPurity->MethodSpecificity

Forced Degradation Experimental Workflow

Linearity and Range

Objective: To demonstrate the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3][10]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

Data Presentation:

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50452,1890.85
75678,3450.62
100905,6720.45
1251,130,9870.31
1501,355,4320.25

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 9045.3

  • Y-intercept: 123.7

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][11]

Experimental Protocol:

  • Prepare a placebo formulation without this compound.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Table 3: Accuracy Data for this compound

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% Recovery%RSD
808079.699.50.75
100100100.2100.20.52
120120119.599.60.41

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on two different days, with different analysts and/or different equipment.

Data Presentation:

Table 4: Precision Data for this compound

Precision LevelParameterResultsAcceptance Criteria
Repeatability %RSD of 6 replicates0.68%≤ 2.0%
Intermediate Precision
Day 1, Analyst 1%RSD of 6 replicates0.72%≤ 2.0%
Day 2, Analyst 2%RSD of 6 replicates0.85%≤ 2.0%
Overall %RSD0.95%≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[6]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[6]

Data Presentation:

Table 5: LOD and LOQ for this compound

ParameterMethodResult (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.05
Limit of Quantitation (LOQ)Signal-to-Noise (10:1)0.15

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Data Presentation:

Table 6: Robustness Study for this compound Method

Parameter VariedModificationRetention Time (min)Peak AsymmetryResolution
Flow Rate 0.9 mL/min5.81.12.2
1.1 mL/min4.91.22.1
Column Temperature 28°C5.41.12.2
32°C5.21.12.1
Mobile Phase pH ± 0.2 units5.31.22.1

Visualization:

G cluster_1 Analytical Method Validation Workflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LODLOQ LOD & LOQ ValidationProtocol->LODLOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport LinearityRange->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LODLOQ->ValidationReport Robustness->ValidationReport

Overall Analytical Method Validation Workflow

The described HPLC method for the determination of this compound has been validated in accordance with ICH guidelines. The results for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness demonstrate that the method is suitable for its intended purpose of quantifying this compound in a reliable and reproducible manner.

References

Troubleshooting & Optimization

Improving Deacetylcephaloglycin stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deacetylcephaloglycin Stability

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers manage and improve the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during experiments involving this compound.

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound is an unstable intermediate that primarily degrades through three pH-dependent pathways:

  • Lactonization: Under acidic conditions, the molecule undergoes rapid intramolecular cyclization to form an inactive this compound lactone. This is often the rate-determining step in the degradation of its parent compound, cephaloglycin.[1]

  • β-Lactam Ring Hydrolysis: The core β-lactam ring is susceptible to cleavage. This hydrolysis is catalyzed by both acidic and alkaline conditions, leading to a loss of antibacterial activity.[2]

  • Diketopiperazine Formation: In neutral to alkaline solutions (around pH 8), the side-chain's alpha-amino group can perform an intramolecular nucleophilic attack on the β-lactam carbonyl group, resulting in the formation of inactive diketopiperazine-type compounds.[2]

G cluster_conditions Conditions cluster_compound Compound cluster_products Degradation Products Acidic Acidic pH (e.g., < 4) Lactone This compound Lactone Acidic->Lactone Hydrolysis β-Lactam Cleavage Products Acidic->Hydrolysis Neutral_Alkaline Neutral to Alkaline pH (e.g., > 7) Neutral_Alkaline->Hydrolysis DKP Diketopiperazine Derivatives Neutral_Alkaline->DKP DCG This compound DCG->Lactone Rapid Intramolecular Cyclization DCG->Hydrolysis Ring Hydrolysis DCG->DKP Intramolecular Attack

Caption: Primary degradation pathways of this compound.

Q2: How do pH and temperature impact the stability of this compound?

Both pH and temperature are critical factors. Stability is highly pH-dependent, with significant degradation occurring in both strongly acidic and alkaline environments. Like most chemical reactions, degradation rates increase substantially with rising temperatures.[3]

Table 1: Summary of pH Effects on this compound Degradation

pH RangePrimary Degradation Pathway(s)Relative Rate of Degradation
Acidic (pH < 4) Lactonization, β-Lactam HydrolysisVery Rapid
Near Neutral (pH 4-7) Minimal Degradation (Optimal Range)Slow
Alkaline (pH > 7) β-Lactam Hydrolysis, Diketopiperazine FormationRapid to Very Rapid

Table 2: Summary of Temperature Effects on this compound Degradation

TemperatureGeneral Effect on Degradation RateRecommendation
High (e.g., > 37°C) Significant acceleration of all degradation pathwaysAvoid for storage and experiments
Ambient (e.g., 25°C) Moderate degradation; suitable for short-term handling onlyMinimize time at this temperature
Refrigerated (2-8°C) Slowed degradationRecommended for short-term storage (hours to days)
Frozen (e.g., -20°C) Minimal degradationRecommended for long-term stock solution storage
Q3: My this compound solution is losing potency. How can I troubleshoot this?

Rapid potency loss is almost always due to improper pH or temperature control. Follow this workflow to diagnose and solve the issue.

G start Potency Loss Detected check_ph 1. Measure pH of the solution start->check_ph ph_low Is pH < 4? check_ph->ph_low ph_high Is pH > 7? ph_low->ph_high No cause_low Likely Cause: Rapid lactonization and/or acid-catalyzed hydrolysis ph_low->cause_low Yes cause_high Likely Cause: Base-catalyzed hydrolysis and/or diketopiperazine formation ph_high->cause_high Yes cause_ok pH is likely optimal. Check for high temperature or prolonged storage. ph_high->cause_ok No solution_low Solution: Adjust pH to 4-5 using a non-reactive buffer (e.g., acetate). Store cold. cause_low->solution_low solution_high Solution: Adjust pH to 4-5 using a non-reactive buffer (e.g., acetate). Store cold. cause_high->solution_high solution_ok Solution: Prepare fresh solutions. Store aliquots at -20°C or below. Minimize time at room temperature. cause_ok->solution_ok

Caption: Troubleshooting workflow for this compound instability.

Q4: What are the best practices for preparing and storing this compound stock solutions?

To maximize the shelf-life and experimental reproducibility of your solutions, follow these guidelines:

  • Use a Buffer: Do not dissolve or store the compound in unbuffered water. Use a buffer system to maintain a pH within the optimal stability range of approximately 4 to 5. Acetate or citrate (B86180) buffers are common choices.

  • Control Temperature: Perform all dilutions and preparations on ice or at refrigerated temperatures to minimize degradation.

  • Ensure Purity: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) and high-grade buffer reagents.

  • Store Properly: For long-term storage, create single-use aliquots of your stock solution and store them at -20°C or, ideally, -80°C.

  • Minimize Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing a stock solution, as this can accelerate degradation.

Experimental Protocols

This section provides standardized methods for assessing the stability of this compound.

Protocol 1: Determination of pH-Rate Profile

This experiment identifies the pH of maximum stability by measuring degradation rates across a range of pH values.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare Buffers (pH 1 to 10) B 2. Dissolve DCG in each buffer at constant temp (e.g., 37°C) A->B C 3. Withdraw Aliquots at Timed Intervals (t=0, 1, 2, 4 hr, etc.) B->C D 4. Quench Reaction (e.g., freeze or add acid/base) C->D E 5. Analyze Samples via Stability-Indicating HPLC D->E F 6. Calculate Rate Constants (k) for each pH E->F G 7. Plot log(k) vs. pH to create pH-Rate Profile F->G

Caption: Experimental workflow for pH-rate profile determination.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate, borate) covering a pH range from 1 to 10. Ensure all buffers have a constant ionic strength (e.g., 0.5 M) by adding a salt like KCl.[2]

  • Incubation: Bring buffer solutions to a constant temperature (e.g., 37°C) in a water bath. Add a known concentration of this compound to each buffer to start the degradation reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each solution.

  • Quenching: Immediately stop the degradation reaction in the aliquot. This can be achieved by rapid freezing (e.g., in liquid nitrogen or a -80°C freezer) or by adjusting the pH to the optimal stability range.

  • Analysis: Quantify the remaining concentration of this compound and its major degradation products in each sample using a validated stability-indicating HPLC method.[1][3]

  • Data Processing: For each pH value, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the pseudo-first-order degradation rate constant (-k).

  • Profile Generation: Plot the logarithm of the calculated rate constants (log k) against pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately measuring the parent drug in the presence of its degradation products.

Objective: To develop an analytical method that separates and quantifies this compound, this compound lactone, and other β-lactam hydrolysis products.

General Parameters:

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically effective.

  • Detection Wavelength: Cephalosporins are often monitored at or around 254 nm.[1]

  • Mobile Phase: A gradient elution is usually required.

    • Solvent A: An aqueous buffer, such as 20 mM potassium phosphate, adjusted to an acidic pH (e.g., pH 3.0).

    • Solvent B: An organic modifier, such as acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, such as 30°C, for reproducibility.

Method Validation via Forced Degradation:

To prove the method is "stability-indicating," a solution of this compound must be intentionally degraded under various stress conditions. The method must demonstrate the ability to resolve the parent drug peak from all generated degradation product peaks.

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 2-4 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at room temperature for 30-60 minutes.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to high heat (e.g., 80°C).

  • Photodegradation: Expose the drug solution to UV light.

Analyze the stressed samples using the developed HPLC method to confirm peak separation and purity.

References

Technical Support Center: Overcoming Deacetylcephaloglycin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with deacetylcephaloglycin degradation during experimental sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of deacetylcephaloglygin, focusing on practical solutions to mitigate degradation and ensure accurate quantification.

Sample Handling and Storage

Question 1: What are the primary causes of this compound degradation in biological samples?

Answer: this compound, a metabolite of the cephalosporin (B10832234) antibiotic cephaloglycin, is susceptible to degradation through two primary pathways:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics and can be catalyzed by changes in pH (especially alkaline conditions) and the presence of enzymes called β-lactamases.[1][2]

  • Intramolecular lactonization: Under acidic conditions (pH 1.2-2.8), the deacetylated side chain can cyclize to form an inactive this compound lactone.[3][4]

The rate of these degradation reactions is influenced by temperature, with higher temperatures generally accelerating degradation.

Question 2: What are the best practices for collecting and storing biological samples (plasma, serum, urine) to minimize this compound degradation?

Answer: Proper sample handling and storage are critical to prevent ex vivo degradation of this compound.

  • Temperature: Samples should be cooled immediately after collection. Storing samples on ice and processing them in a cold environment (e.g., in a cold room or on a cold plate) is highly recommended. For long-term storage, freezing at -80°C is optimal.[5][6]

  • pH: Maintaining a neutral pH (around 7.4) is generally best for short-term storage to avoid both acid-catalyzed lactonization and base-catalyzed hydrolysis of the β-lactam ring. If acidic conditions are required for a specific protocol, it's crucial to be aware of the potential for lactone formation.[3][4]

  • Enzyme Inhibition: If enzymatic degradation by β-lactamases is suspected, the addition of a broad-spectrum β-lactamase inhibitor, such as clavulanic acid or tazobactam, to the collection tubes can be beneficial.[1][2][7]

Question 3: How do freeze-thaw cycles affect the stability of this compound in plasma/serum samples?

Answer: Repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples. While specific data for this compound is limited, studies on other analytes in plasma and serum have shown that multiple freeze-thaw cycles can lead to significant changes in concentration.[8] It is recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis from the same aliquot is unavoidable, the number of freeze-thaw cycles should be minimized and validated during method development.

Sample Preparation

Question 4: I am observing low recovery of this compound from plasma samples after protein precipitation. What could be the cause?

Answer: Low recovery after protein precipitation can be due to several factors:

  • Incomplete Precipitation: Ensure that the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient to precipitate the majority of proteins. A common starting point is a 3:1 ratio (v/v) of acetonitrile (B52724) to plasma.[9][10]

  • Co-precipitation of the Analyte: this compound might be entrapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing after adding the precipitation solvent and consider a second extraction of the protein pellet.

  • Degradation during Preparation: If the sample preparation is performed at room temperature, degradation can occur. It is crucial to perform all steps on ice or at reduced temperatures.

Question 5: What are the key considerations for developing a solid-phase extraction (SPE) method for this compound from urine?

Answer: For SPE of this compound from urine, consider the following:

  • Sorbent Selection: A mixed-mode cation exchange sorbent can be effective for extracting cephalosporins from urine.[11]

  • pH Adjustment: The pH of the urine sample should be adjusted to optimize the retention of this compound on the sorbent. Given its chemical structure, a slightly acidic to neutral pH is a reasonable starting point.

  • Wash and Elution Solvents: The wash steps should be optimized to remove endogenous interferences without eluting the analyte. The elution solvent should be strong enough to desorb this compound from the sorbent. A common strategy involves using an organic solvent with a small percentage of a modifier (e.g., acid or base) to disrupt the interaction with the sorbent.

  • Recovery: It is essential to determine the recovery of the SPE method during validation by comparing the analyte response in an extracted sample to a non-extracted standard of the same concentration. Recoveries for SPE methods can range from 75-100%.[12]

HPLC Analysis

Question 6: I am observing peak tailing and asymmetry for my this compound peak in my HPLC chromatogram. What are the likely causes and how can I fix it?

Answer: Peak tailing for cephalosporins is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the amine groups of this compound, leading to peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., around 3) can protonate the silanol groups, reducing these interactions. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and inject a smaller amount.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column and regularly flush the column with a strong solvent.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation kinetics.

Table 1: First-Order Rate Constants for this compound Degradation in Acidic Media [3][4]

Temperature (°C)pHRate Constant (k) (min⁻¹)
301.20.0035
302.00.0012
302.80.0004
401.20.0102
402.00.0036
402.80.0012
501.20.0275
502.00.0098
502.80.0033

Table 2: General Stability of Cephalosporins in Biological Samples under Different Storage Conditions

Analyte ClassMatrixStorage ConditionDurationStabilityReference
CephalosporinsPlasmaRoom Temperature (20-25°C)Up to 24 hoursGenerally unstable, significant degradation[5]
CephalosporinsPlasmaRefrigerated (4°C)Up to 48 hoursModerate stability, some degradation[5]
CephalosporinsPlasmaFrozen (-20°C)Up to 1 monthVariable, some compounds show degradation[13]
CephalosporinsPlasmaFrozen (-80°C)Long-term (>1 month)Generally stable[5]
CephalosporinsUrineAcidified (pH < 4)Long-termStable[5]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Plasma/Serum

This protocol describes a general procedure for the extraction of this compound from plasma or serum using protein precipitation with acetonitrile.

Materials:

  • Human plasma or serum

  • Acetonitrile (HPLC grade), chilled to 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching at least 10,000 x g

  • Pipettes and tips

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to the microcentrifuge tube.

  • Vortexing: Immediately vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 10 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Expected Recovery: Based on similar compounds, the recovery for this method is expected to be >80%.[12]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Urine

This protocol outlines a general procedure for the extraction and concentration of this compound from urine using a mixed-mode cation exchange SPE cartridge.

Materials:

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Adjust the pH of the supernatant to ~6.0 with a suitable buffer.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Expected Recovery: Based on similar compounds, the recovery for this method is expected to be in the range of 75-100%.[12]

Visualizations

Degradation_Pathway Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Metabolism) Deacetylcephaloglycin_Lactone This compound Lactone (Inactive) This compound->Deacetylcephaloglycin_Lactone Acidic Conditions (pH < 3) Beta_Lactam_Hydrolysis_Products β-Lactam Ring Hydrolysis Products (Inactive) This compound->Beta_Lactam_Hydrolysis_Products Alkaline Conditions (pH > 8) or β-Lactamases Experimental_Workflow_Plasma cluster_sample_prep Sample Preparation (Plasma/Serum) cluster_analysis Analysis Plasma_Sample Plasma/Serum Sample Add_Acetonitrile Add Cold Acetonitrile (3:1 v/v) Plasma_Sample->Add_Acetonitrile Vortex Vortex to Precipitate Proteins Add_Acetonitrile->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Analysis HPLC Analysis Supernatant->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Troubleshooting_Logic Start Low Analyte Signal? Check_Degradation Potential Degradation? Start->Check_Degradation Check_Recovery Low Sample Prep Recovery? Check_Degradation->Check_Recovery No Optimize_Storage Optimize Storage: - Lower Temperature - Control pH - Add Inhibitors Check_Degradation->Optimize_Storage Yes Check_HPLC HPLC Issue? Check_Recovery->Check_HPLC No Optimize_Prep Optimize Sample Prep: - Check Solvent Ratios - Optimize SPE Conditions Check_Recovery->Optimize_Prep Yes Troubleshoot_HPLC Troubleshoot HPLC: - Check Column - Optimize Mobile Phase - Check Detector Check_HPLC->Troubleshoot_HPLC Yes Resolved Problem Resolved Optimize_Storage->Resolved Optimize_Prep->Resolved Troubleshoot_HPLC->Resolved

References

Technical Support Center: Optimizing HPLC Separation of Deacetylcephaloglycin and its Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Deacetylcephaloglycin and its corresponding lactone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the chemical relationship between this compound and its lactone?

A1: this compound can undergo intramolecular cyclization, particularly under acidic conditions, to form a stable lactone. This conversion is a critical factor to consider during HPLC analysis as it can affect the accurate quantification of this compound. The degradation pathway involves the elimination of the 3-acetyl group from the parent compound, Cephaloglycin, to yield this compound, which is then followed by the formation of the this compound lactone.[1][2][3]

Q2: Why is pH control of the mobile phase crucial for this separation?

A2: The mobile phase pH is a critical parameter that directly influences the equilibrium between this compound and its lactone. Acidic conditions (pH 1.2-2.8) are known to promote the formation of the lactone.[3] Therefore, maintaining a consistent and appropriate pH is essential for achieving reproducible and accurate quantification of both analytes. For simultaneous analysis, a pH that prevents further lactonization during the chromatographic run is necessary.

Q3: What type of HPLC column is recommended for this analysis?

A3: A reversed-phase C18 or C8 column is typically recommended for the separation of cephalosporins and their related compounds. These columns provide the necessary hydrophobicity to retain and separate this compound and its less polar lactone form.

Q4: What is ion-pair chromatography and why is it often used for this separation?

A4: Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte. This forms a neutral ion-pair that can be retained by the non-polar stationary phase. Since this compound is an amphoteric molecule, ion-pair chromatography can significantly improve its retention and peak shape.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor resolution between this compound and its lactone. Inadequate mobile phase composition.1. Adjust Organic Modifier Content: Modify the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase. A lower organic content will generally increase retention times and may improve resolution. 2. Optimize pH: While acidic pH promotes lactone formation, a slightly acidic mobile phase (e.g., pH 3-4) may be necessary for good peak shape. Carefully evaluate the effect of small pH changes on resolution. 3. Change Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent can significantly affect selectivity. Consider trying different reagents (e.g., tetrabutylammonium (B224687) vs. heptanesulfonate) or adjusting the concentration.
Peak tailing for this compound. Secondary interactions with the stationary phase or inappropriate mobile phase pH.1. Use a Modern, End-Capped Column: High-purity silica (B1680970) columns with minimal residual silanols will reduce tailing. 2. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. 3. Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help to mask residual silanol (B1196071) interactions.
Variable retention times. Inconsistent mobile phase preparation, temperature fluctuations, or column equilibration issues.1. Ensure Accurate Mobile Phase Preparation: Precisely measure all components of the mobile phase. Use a calibrated pH meter. 2. Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible retention. 3. Adequate Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Appearance of a growing lactone peak and diminishing this compound peak in a sequence of injections. On-column lactonization due to acidic mobile phase.1. Increase Mobile Phase pH: If possible, increase the pH of the mobile phase to a level that minimizes lactonization while maintaining good chromatography. A pH closer to neutral may be necessary if the separation allows. 2. Reduce Analysis Time: A faster gradient or a shorter column can reduce the residence time of the analyte on the column, minimizing the time for conversion. 3. Maintain Low Temperature: Running the analysis at a lower temperature (e.g., room temperature or slightly below) can slow down the rate of lactonization.
Ghost peaks in the chromatogram. Contamination in the mobile phase, sample, or carryover from previous injections.1. Use High-Purity Solvents and Reagents: Ensure all mobile phase components are HPLC grade. 2. Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm filter before injection. 3. Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash to prevent carryover between injections.

Experimental Protocols

Recommended HPLC Method for Simultaneous Separation

This protocol is a starting point based on established principles of ion-pair reversed-phase chromatography for cephalosporins. Optimization may be required for specific instrumentation and columns.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium Hydroxide, adjusted to pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh and dissolve the sample containing this compound and its lactone in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

G cluster_workflow HPLC Analysis Workflow Sample_Preparation Sample Preparation (Dissolve and Filter) HPLC_System HPLC System (C18 Column, Ion-Pair Mobile Phase) Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 254 nm) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Quantify this compound and Lactone) Data_Acquisition->Data_Analysis

Caption: A typical workflow for the HPLC analysis of this compound and its lactone.

G This compound This compound Lactone This compound Lactone This compound->Lactone Acidic Conditions (e.g., pH < 4) Lactone->this compound Neutral/Basic Conditions

Caption: The equilibrium between this compound and its lactone is pH-dependent.

G cluster_troubleshooting Troubleshooting Logic start Poor Separation c1 Adjust Mobile Phase Organic Content start->c1 c2 Optimize Mobile Phase pH c1->c2 If no improvement end Good Separation c1->end Resolved c3 Change Ion-Pair Reagent c2->c3 If no improvement c2->end Resolved c4 Check Column Condition c3->c4 If no improvement c3->end Resolved c4->end Resolved

Caption: A logical approach to troubleshooting poor separation in the HPLC analysis.

References

Troubleshooting low yield in Deacetylcephaloglycin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Deacetylcephaloglycin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yield in this compound synthesis can stem from several factors throughout the synthetic process. The primary areas of concern are the quality of starting materials, inefficiencies in the enzymatic deacetylation of 7-aminocephalosporanic acid (7-ACA) to its deacetylated form (D-7-ACA), suboptimal conditions during the chemical coupling of D-7-ACA with D-phenylglycine, and the formation of unwanted side products. Careful review of each step is crucial for identifying the bottleneck.

A logical workflow for troubleshooting low yield is outlined below.

G cluster_start Initial Checks cluster_enzymatic Enzymatic Deacetylation cluster_coupling Chemical Coupling cluster_purification Purification and Analysis Start Low Yield Observed Reagent_Quality Verify Purity of 7-ACA and D-Phenylglycine Start->Reagent_Quality Enzyme_Activity Check Activity of Immobilized Cephalosporin C Acylase and Deacetylase Reagent_Quality->Enzyme_Activity Reaction_Conditions_Enzymatic Optimize pH and Temperature for Enzymatic Step Enzyme_Activity->Reaction_Conditions_Enzymatic Protecting_Groups Review Protecting Group Strategy Reaction_Conditions_Enzymatic->Protecting_Groups Coupling_Agent Select Appropriate Coupling Agent Side_Reactions Investigate Side Reactions: Lactonization & Isomerization Coupling_Agent->Side_Reactions Protecting_Groups->Coupling_Agent Purification_Method Optimize Purification (Crystallization, Chromatography) Side_Reactions->Purification_Method Analytical_Methods Use HPLC to Quantify Product and Impurities Purification_Method->Analytical_Methods Final_Product Improved Yield Analytical_Methods->Final_Product G D-7-ACA D-7-ACA 3'-Hydroxymethyl C-4 Carboxylic Acid This compound This compound Desired Product D-7-ACA->this compound Acylation with D-Phenylglycine Lactone Lactone Byproduct Inactive D-7-ACA->Lactone Intramolecular Esterification (Acidic Conditions) Delta2_Isomer Δ²-Isomer Inactive This compound->Delta2_Isomer Δ³ to Δ² Isomerization

Technical Support Center: Enhancing Deacetylcephaloglycin Detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Deacetylcephaloglycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the sensitivity of this compound detection.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to enhance the sensitivity for this compound detection?

A1: To improve sensitivity, start by optimizing the mass spectrometry parameters. For this compound, which has a molecular weight of 363.39 g/mol [1], the protonated precursor ion ([M+H]⁺) to target in positive ion mode would be approximately m/z 364.4. The next critical step is to determine the optimal fragment ions (product ions) and their corresponding collision energies to develop a sensitive Multiple Reaction Monitoring (MRM) method.

Q2: How do I select the appropriate LC column and mobile phase for this compound analysis?

A2: A C18 reversed-phase column is a common and effective choice for the separation of cephalosporins and their metabolites. For the mobile phase, a gradient elution using acetonitrile (B52724) and water, both acidified with a small amount of formic acid (typically 0.1%), is recommended. The formic acid helps to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.

Q3: What are the most common sample preparation techniques for analyzing this compound in biological matrices?

A3: The choice of sample preparation method depends on the complexity of the biological matrix.

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma or serum samples. It involves adding a solvent like acetonitrile or methanol (B129727) to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analyte, leading to improved sensitivity. Reversed-phase SPE cartridges are often used for cephalosporins.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup, where the analyte is partitioned between two immiscible liquid phases.

Q4: I am observing a high baseline or excessive noise in my chromatogram. What are the likely causes and solutions?

A4: A noisy baseline can significantly impact sensitivity. Common causes include:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.

  • Dirty Ion Source: The ion source can become contaminated over time. Regular cleaning according to the manufacturer's instructions is crucial.

  • Improperly Degassed Mobile Phase: Inadequate degassing can lead to bubble formation, causing pressure fluctuations and baseline noise.

  • Leaks in the LC System: Check all fittings and connections for any signs of leakage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Incorrect precursor ion selected.Verify the precursor ion m/z is set to approximately 364.4 for the [M+H]⁺ adduct.
Suboptimal ionization parameters.Optimize the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.
Inefficient fragmentation.Optimize the collision energy for the selected MRM transitions. This may require infusing a standard solution of this compound and varying the collision energy to find the value that yields the highest product ion intensity.
Poor sample recovery.Evaluate your sample preparation method. Consider using a different technique (e.g., SPE instead of PPT) or optimizing the existing protocol.
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH.Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of formic acid (0.1%) can improve peak shape for cephalosporins.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.
Inconsistent Retention Times Unstable pump flow rate.Check the pump for leaks and ensure it is properly primed.
Insufficient column equilibration.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing of the components.
Carryover (Analyte Detected in Blank Injections) Inadequate needle wash.Optimize the autosampler wash procedure. Use a strong solvent in the wash solution.
Contamination in the LC system.Flush the entire LC system, including the column, with a strong solvent.

Experimental Protocols

Generic LC-MS/MS Method for Cephalosporin (B10832234) Metabolites

This protocol provides a starting point for developing a method for this compound. Optimization will be required for your specific instrument and sample type.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical starting gradient could be:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): m/z 364.4.

    • Product Ions (Q3) and Collision Energy (CE): These need to be determined empirically. A good starting point for collision energy is to test a range from 10 to 40 eV. The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring.[2][3][4]

    • Ion Source Parameters:

      • Capillary Voltage: ~3.0-4.0 kV.

      • Drying Gas Temperature: ~300-350 °C.

      • Drying Gas Flow: ~8-12 L/min.

      • Nebulizer Pressure: ~30-40 psi.

Sample Preparation Protocol: Protein Precipitation for Plasma
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of cephalosporins in biological matrices. Note that these are general ranges and specific values for this compound will need to be determined during method validation.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.1 - 10 ng/mLGeneral literature on cephalosporin analysis
Limit of Quantification (LOQ) 0.5 - 25 ng/mLGeneral literature on cephalosporin analysis
Linearity (r²) > 0.99General literature on cephalosporin analysis
Recovery 80 - 120%General literature on cephalosporin analysis
Precision (%RSD) < 15%General literature on cephalosporin analysis

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Sensitivity Start Low or No Signal for This compound Check_MS Check Mass Spectrometer Parameters Start->Check_MS Check_LC Check Liquid Chromatography Performance Start->Check_LC Check_Sample Evaluate Sample Preparation Start->Check_Sample Verify_Precursor Verify Precursor Ion (m/z ~364.4) Check_MS->Verify_Precursor Verify_Column Check Column Integrity Check_LC->Verify_Column Verify_Recovery Perform Recovery Experiment Check_Sample->Verify_Recovery Optimize_MS Optimize Ion Source & Collision Energy Solution Sensitivity Improved Optimize_MS->Solution Optimize_LC Optimize Mobile Phase & Gradient Optimize_LC->Solution Optimize_Sample Optimize Extraction Protocol Optimize_Sample->Solution Verify_Precursor->Optimize_MS Verify_Column->Optimize_LC Verify_Recovery->Optimize_Sample

Caption: A logical workflow for troubleshooting low sensitivity issues.

LCMS_Method_Development LC-MS Method Development for this compound Analyte This compound (MW: 363.39) Sample_Prep Sample Preparation (PPT, SPE, or LLE) Analyte->Sample_Prep LC_Separation LC Separation (C18 Column, ACN/H2O Gradient) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization Precursor_Selection Precursor Ion Selection ([M+H]+ at m/z ~364.4) MS_Ionization->Precursor_Selection Fragmentation Fragmentation (CID) Precursor_Selection->Fragmentation Product_Ion_Selection Product Ion Selection (MRM Transitions) Fragmentation->Product_Ion_Selection Method_Validation Method Validation (LOD, LOQ, Linearity, etc.) Product_Ion_Selection->Method_Validation

Caption: Key steps in developing an LC-MS method for this compound.

References

Technical Support Center: Deacetylcephaloglycin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting deacetylcephaloglycin peak tailing issues in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving common chromatographic problems encountered during the analysis of this active metabolite.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] For this compound, this can lead to several analytical problems:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate measurement of each component difficult.[1]

  • Inaccurate Quantification: The distorted peak shape complicates the determination of the precise peak area, leading to unreliable quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[1]

Q2: What are the primary chemical properties of this compound that contribute to peak tailing?

A2: this compound is an amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (primary amine) functional groups. This dual nature is a primary contributor to peak tailing due to potential secondary interactions with the stationary phase. The ionization state of these groups is highly dependent on the mobile phase pH, which in turn affects their interaction with the column packing material.

Q3: What are the most common causes of peak tailing for deacetylcephaloglycan?

A3: The most frequent causes of peak tailing for this compound are related to interactions with the stationary phase and issues with the chromatographic system. These include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine group of this compound, causing strong retention and peak tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of either the carboxylic acid or the amine group, both ionized and non-ionized forms of the molecule will be present, leading to peak broadening and tailing.

  • Low Buffer Concentration: Insufficient buffer strength can lead to localized pH shifts on the column, causing inconsistent ionization and, consequently, peak tailing.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape.[2]

  • Column Degradation: Over time, columns can develop voids or become contaminated, leading to poor peak shape for all analytes.[2]

  • Extra-column Effects: Issues such as excessive tubing length or dead volumes within the HPLC system can also contribute to peak broadening and tailing.[3]

Troubleshooting Guides

Issue 1: this compound peak exhibits significant tailing.

This is the most common problem encountered. The following step-by-step guide will help you diagnose and resolve the issue.

Step 1: Evaluate and Optimize Mobile Phase pH

This compound's amphoteric nature makes mobile phase pH a critical parameter. The goal is to ensure that the molecule exists predominantly in a single ionic state.

  • Experimental Protocol:

    • Prepare a series of mobile phases with varying pH values. A good starting point for reversed-phase chromatography is to test pH values in the acidic range (e.g., 2.5, 3.0, 3.5) and a mid-range pH (e.g., 6.0, 6.5, 7.0), if your column is stable in that range.

    • Use a suitable buffer (e.g., phosphate (B84403) or acetate) at a concentration of 20-50 mM to ensure stable pH.

    • Inject a standard solution of this compound and observe the peak shape at each pH.

    • Calculate the tailing factor for each peak. A value closer to 1 indicates better symmetry.

  • Expected Outcome:

    • At low pH (e.g., < 3), the carboxylic acid group will be protonated (neutral), and the amine group will be protonated (positive charge). This can minimize interactions with silanol groups.

    • At neutral pH, the carboxylic acid will be deprotonated (negative charge), and the amine group will be protonated (positive charge), forming a zwitterion. This can sometimes lead to complex interactions and peak tailing.

Step 2: Adjust Buffer Concentration

If adjusting the pH improves peak shape but tailing persists, the buffer concentration may be insufficient.

  • Experimental Protocol:

    • Using the optimal pH determined in Step 1, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Inject the this compound standard and compare the peak shapes.

  • Expected Outcome: Increasing the buffer concentration can help to shield the residual silanol groups on the stationary phase, thereby reducing their interaction with the amine group of this compound and improving peak symmetry.[2]

Step 3: Consider a Different Column

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

  • Recommendations:

    • Use a Base-Deactivated Column: These columns have been treated to reduce the number of accessible silanol groups, which minimizes secondary interactions with basic compounds like this compound.[4]

    • Check for Column Degradation: If the column is old or has been used extensively, it may be degraded. Try replacing it with a new column of the same type to see if the peak shape improves.[2]

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pHBuffer (25 mM)Tailing Factor (Typical)Peak Shape Description
2.5Phosphate1.1 - 1.3Good symmetry
3.5Phosphate1.3 - 1.6Moderate tailing
6.5Phosphate> 1.8Significant tailing

Table 2: Effect of Buffer Concentration on this compound Peak Tailing Factor (at pH 2.8)

Buffer ConcentrationTailing Factor (Typical)Peak Shape Description
10 mM1.5 - 1.8Moderate to significant tailing
25 mM1.2 - 1.4Improved symmetry
50 mM1.1 - 1.3Good symmetry

Visualizations

TroubleshootingWorkflow start Start: Peak Tailing Observed check_all_peaks Does only the this compound peak show tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Column void/contamination - Leaks check_all_peaks->system_issue No, all peaks tail compound_specific_issue Compound-Specific Issue: Secondary Interactions check_all_peaks->compound_specific_issue Yes troubleshoot_system Troubleshoot System: - Check fittings and tubing - Flush or replace column system_issue->troubleshoot_system end_good End: Peak Shape Improved troubleshoot_system->end_good optimize_ph Step 1: Optimize Mobile Phase pH (e.g., test pH 2.5-3.5) compound_specific_issue->optimize_ph ph_ok Is peak shape acceptable? optimize_ph->ph_ok optimize_buffer Step 2: Optimize Buffer Concentration (e.g., increase to 25-50 mM) ph_ok->optimize_buffer No ph_ok->end_good Yes buffer_ok Is peak shape acceptable? optimize_buffer->buffer_ok change_column Step 3: Consider Column Change - Use a base-deactivated column - Replace old column buffer_ok->change_column No buffer_ok->end_good Yes change_column->end_good end_bad Contact Technical Support change_column->end_bad If problem persists SignalingPathway cluster_cause Primary Causes of Peak Tailing cluster_solution Mitigation Strategies silanol Residual Silanol Groups on Stationary Phase interaction Secondary Ionic Interaction silanol->interaction amine Basic Amine Group of This compound amine->interaction reduced_interaction Reduced Interaction amine->reduced_interaction Less interaction tailing Peak Tailing interaction->tailing low_ph Low Mobile Phase pH (e.g., pH < 3) protonation Protonation of Silanol Groups (-Si-OH) low_ph->protonation protonation->reduced_interaction good_peak Symmetrical Peak reduced_interaction->good_peak

References

Technical Support Center: Analysis of Deacetylcephaloglycin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Deacetylcephaloglycin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, interfering compounds in the sample matrix. In plasma analysis, these interferences can originate from endogenous components like phospholipids, salts, and proteins, or exogenous sources such as anticoagulants and dosing vehicles.[1][2] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][3]

Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank plasma sample with the peak area of this compound in a neat solution (e.g., mobile phase). The ratio of these two peak areas is the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be close to 1.[2]

Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the plasma sample before LC-MS/MS analysis. Common techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[3]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from matrix components that cause ion suppression or enhancement.[3]

  • Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[2][4]

Q4: Which sample preparation technique is most suitable for this compound in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the nature of the interfering matrix components.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol (B129727), suitable for high-throughput analysis.[5][6] However, it may not provide the cleanest extracts, potentially leading to more significant matrix effects.[3]

  • Solid-Phase Extraction (SPE): This technique offers more selective cleanup than PPT, resulting in cleaner extracts and reduced matrix effects. Various SPE sorbents can be used to specifically retain this compound while washing away interfering substances.[7]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts but is often more labor-intensive and uses larger volumes of organic solvents.[8]

For routine analysis of cephalosporins, protein precipitation is a widely used technique due to its simplicity.[2][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Secondary interactions with residual silanols on the HPLC column. Inadequate mobile phase composition.Use a column with end-capping or a different stationary phase (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase pH and organic content. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape for cephalosporins.[10]
High Variability in Analyte Signal (Ion Suppression/Enhancement) Significant matrix effects from co-eluting endogenous plasma components (e.g., phospholipids).Improve sample cleanup by switching from protein precipitation to solid-phase extraction (SPE). Optimize the chromatographic gradient to better separate the analyte from the interfering peaks. Use a stable isotope-labeled internal standard for normalization.[2][3][4]
Low Recovery of this compound Inefficient extraction during sample preparation. Analyte instability during sample processing.Optimize the pH of the extraction solvent. For SPE, ensure proper conditioning and elution solvent selection. For LLE, select an appropriate organic solvent and optimize the pH of the aqueous phase. Keep samples on ice or at a controlled low temperature during processing to minimize degradation.
Inconsistent Internal Standard (IS) Response The chosen internal standard is not tracking the analyte's behavior due to different physicochemical properties. The IS is also affected by matrix effects, but not to the same extent as the analyte.Use a stable isotope-labeled (SIL) internal standard for this compound if available. If using a structural analog, ensure it has similar extraction recovery and ionization efficiency.
Carryover of this compound in Blank Injections Adsorption of the analyte to components of the LC-MS/MS system (e.g., injector, column).Optimize the injector wash solution to include a stronger organic solvent. Increase the column wash time between injections.

Experimental Protocols

While a specific validated method for this compound in plasma was not identified in the literature, the following protocols for other cephalosporins can be adapted and optimized.

Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

1. Sample Preparation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Cefalexin-d5).[11]
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions (General Example for Cephalosporins):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.[10]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
  • Flow Rate: 0.4 mL/min.[2]
  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard.

Method 2: Solid-Phase Extraction (SPE)

This method provides cleaner extracts and can reduce matrix effects.

1. Sample Preparation:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water.
  • SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
  • Loading: Load the pre-treated plasma sample onto the cartridge.
  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Elution: Elute this compound with 1 mL of methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Similar conditions to the PPT method can be used as a starting point and optimized as needed.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of cephalosporins in plasma, which can serve as a benchmark when developing a method for this compound.

Table 1: Linearity and Sensitivity of Cephalosporin Analysis in Plasma

CephalosporinLLOQ (ng/mL)Linear Range (ng/mL)Correlation Coefficient (r²)Reference
Cefdinir55 - 2000> 0.99[1]
Cefazolin500500 - 250,000> 0.99[2]
Cefepime500500 - 250,000> 0.99[2]
Ceftazidime500500 - 250,000> 0.99[2]

Table 2: Precision and Accuracy of Cephalosporin Analysis in Plasma

CephalosporinConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Cefdinir10, 500, 1500< 10< 1090 - 110[1]
Cefazolin2500, 20000, 200000< 11< 1195 - 114[2]
Cefepime2500, 20000, 200000< 11< 1195 - 114[2]
Ceftazidime2500, 20000, 200000< 11< 1195 - 114[2]

Table 3: Recovery and Matrix Effect of Cephalosporin Analysis in Plasma

CephalosporinSample PreparationRecovery (%)Matrix Effect (%)Reference
CefotaximeProtein Precipitation90.1 - 109.293.1 - 105.8[3]
CeftazidimeProtein PrecipitationIon Suppression ObservedNormalized with SIL-IS[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation ppt->centrifuge elution Elution spe->elution supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation evaporation Evaporation & Reconstitution elution->evaporation evaporation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies problem Inconsistent/Inaccurate Results (Suspected Matrix Effects) assess Assess Matrix Effect (Post-Extraction Spike) problem->assess significant_me Significant Matrix Effect (MF < 0.85 or > 1.15) assess->significant_me no_significant_me No Significant Matrix Effect assess->no_significant_me improve_sp Improve Sample Prep (e.g., SPE instead of PPT) significant_me->improve_sp optimize_lc Optimize Chromatography significant_me->optimize_lc use_sil_is Use Stable Isotope-Labeled IS significant_me->use_sil_is no_significant_me->problem Re-evaluate other parameters

Caption: Troubleshooting logic for matrix effects.

References

Deacetylcephaloglycin Reference Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity and storage of the Deacetylcephaloglycin reference standard.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reference standard?

A this compound reference standard is a highly purified and well-characterized material intended for use in analytical procedures. It serves as a benchmark for confirming the identity, purity, and strength of this compound in experimental samples. This compound itself is an active metabolite of the antibiotic Cephaloglycin.[1]

Q2: What is the expected purity of a this compound reference standard?

While there is no universally published official monograph specifying the purity of a this compound reference standard, typical purity for pharmaceutical reference standards is generally high. The exact purity and a list of specified impurities should be detailed in the Certificate of Analysis (CoA) provided by the supplier. It is crucial to consult the CoA for the specific lot you are using.

Q3: How should I store an unopened vial of this compound reference standard?

Unopened vials of this compound reference standard should be stored in their original containers, protected from light, heat, and humidity.[2] For many cephalosporin (B10832234) and other antibiotic reference standards, cold storage is often recommended to minimize degradation.[3] Always adhere to the specific storage conditions stated on the product label and in the accompanying documentation.[2]

Q4: Can I use a this compound reference standard after the vial has been opened?

Once a vial is opened, the stability of the contents cannot be guaranteed by the manufacturer. The responsibility for the proper use and continued suitability of a previously opened reference standard lies with the user. It is recommended to use the material promptly after opening and to take precautions to minimize exposure to atmospheric moisture and light.

Q5: What are the common degradation products of Deacetylcephaloglygin?

A primary degradation pathway for this compound, particularly in acidic conditions, is the formation of this compound lactone through intramolecular cyclization. Other potential degradation products may arise from hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram when analyzing the reference standard. 1. Contamination of the mobile phase, column, or instrument. 2. Degradation of the reference standard due to improper storage or handling. 3. Presence of inherent, specified impurities.1. Prepare fresh mobile phase and flush the HPLC system. Run a blank to check for system contamination. 2. Review storage conditions and handling procedures. If degradation is suspected, use a fresh, unopened vial of the reference standard. 3. Consult the Certificate of Analysis to identify known impurities and their expected retention times.
Assay results show lower than expected potency for the reference standard. 1. Inaccurate weighing of the reference standard. 2. Incomplete dissolution of the reference standard. 3. Degradation of the reference standard.1. Ensure the analytical balance is calibrated and proper weighing techniques are used. 2. Verify the solubility of this compound in the chosen diluent and ensure complete dissolution using appropriate techniques (e.g., sonication). 3. As mentioned above, verify storage and handling. Consider performing a forced degradation study to understand the stability of the standard under your experimental conditions.
Inconsistent results between different experiments. 1. Variability in the preparation of the standard solution. 2. Instability of the prepared standard solution. 3. Fluctuation in instrument performance.1. Standardize the procedure for preparing the standard solution, including the solvent, concentration, and dissolution method. 2. Investigate the stability of this compound in the solution under your experimental conditions. It is advisable to prepare fresh solutions for each experiment. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance.

Data Presentation

Table 1: Representative Purity Profile of a this compound Reference Standard

Component Typical Purity (%)
This compound≥ 98.0
This compound Lactone≤ 1.0
Other Individual Impurities≤ 0.5
Total Impurities≤ 2.0

Note: This table provides representative data. Always refer to the lot-specific Certificate of Analysis for actual values.

Table 2: General Storage Recommendations for Cephalosporin Reference Standards

Condition Unopened Vial Opened Vial In Solution
Temperature 2-8 °C or as specified by the manufacturer.[3]Use immediately. If short-term storage is necessary, store at 2-8 °C.Varies depending on the solvent and pH. Generally, prepare fresh for each use.
Humidity Store in a desiccator or low-humidity environment.Minimize exposure to atmospheric moisture.N/A
Light Protect from light.[2]Protect from light.Protect from light.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purity assessment of a this compound reference standard. Method optimization and validation are required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be in the stable range for the analyte) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1][4][5][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Protect the solution from light and use it promptly.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution.

    • Record the chromatogram and integrate the peak areas.

  • Calculation of Purity: The purity of the this compound reference standard is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

cluster_storage Storage and Handling cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Unopened Unopened Vial (Store at 2-8°C, protected from light and moisture) Opened Opened Vial (Use immediately) Unopened->Opened Use Solution Standard Solution (Prepare fresh) Opened->Solution Dissolve HPLC HPLC Analysis Solution->HPLC Results Purity Verification HPLC->Results CoA Certificate of Analysis CoA->Results Issue Unexpected Results Results->Issue Review Review Storage and Handling Issue->Review Check Check Instrument and Reagents Issue->Check

Workflow for this compound Reference Standard Management.

This compound This compound Lactone This compound Lactone This compound->Lactone  Acidic Conditions (Intramolecular Cyclization) Hydrolysis_Product β-Lactam Ring Hydrolysis Products This compound->Hydrolysis_Product  Hydrolysis

Primary Degradation Pathways of this compound.

References

Technical Support Center: Optimizing Resolution Between Deacetylcephaloglycin and Cephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in the chromatographic separation of Deacetylcephaloglycin and its parent compound, Cephaloglycin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and Cephaloglycin?

A1: The primary challenge lies in their structural similarity. This compound is a metabolite of Cephaloglycin, differing only by the absence of an acetyl group. This subtle difference results in very similar physicochemical properties, leading to co-elution or poor resolution in reversed-phase high-performance liquid chromatography (HPLC).

Q2: What is the most common analytical technique for separating these two compounds?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed technique. To enhance resolution, ion-pair chromatography is often utilized.[1][2][3]

Q3: Why is achieving good resolution between these compounds important?

A3: Accurate quantification of both the parent drug (Cephaloglycin) and its active metabolite (this compound) is crucial for pharmacokinetic and metabolic studies.[1][3] Poor resolution can lead to inaccurate measurements of their respective concentrations, impacting the assessment of drug efficacy and safety.

Q4: Can the degradation of Cephaloglycin affect the analysis?

A4: Yes, Cephaloglycin can degrade to this compound, which can then form this compound lactone, especially in acidic conditions.[2][4] It is critical to control the pH of the sample and mobile phase to prevent in-situ degradation that would artificially inflate the this compound concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and Cephaloglycin.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Peak Tailing Inappropriate mobile phase pH.Optimize the mobile phase pH. For cephalosporins, a slightly acidic pH (e.g., pH 3-6) often yields good results. Adjusting the pH can alter the ionization state of the analytes and improve peak shape and selectivity.[5]
Incorrect mobile phase composition (organic modifier/buffer ratio).Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
Suboptimal ion-pair reagent concentration.If using ion-pair chromatography, optimize the concentration of the ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate). Start with a low concentration and gradually increase it to find the optimal balance between retention and resolution.
Inadequate column chemistry.Consider using a different stationary phase. A C18 column is a common starting point, but other phases like C8 or phenyl-hexyl might offer different selectivity.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is delivering a stable flow rate and that the mobile phase is well-mixed and degassed.[6][7]
Changes in column temperature.Use a column oven to maintain a consistent temperature. Temperature can significantly impact retention times and selectivity.
Column degradation.The bonded phase of the column can degrade over time, especially with aggressive mobile phases. If performance declines, consider replacing the column.[8]
Ghost Peaks Contamination in the mobile phase or from the sample.Use high-purity solvents and freshly prepared mobile phase. Ensure proper sample clean-up to remove interfering substances.[7][8]
Late eluting peaks from a previous injection.Increase the run time or implement a gradient elution with a strong wash step to elute all components from the column before the next injection.

Experimental Protocols

Recommended Starting Protocol for RP-HPLC Separation

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate with 0.1% Triethylamine, pH adjusted to 5.5 with Phosphoric AcidB: Acetonitrile
Gradient 85% A / 15% B, hold for 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 20 µL

Note: The retention time for this compound is expected to be shorter than that of Cephaloglycin under these conditions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for troubleshooting poor resolution between this compound and Cephaloglycin.

G Troubleshooting Workflow for Poor Resolution cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Instrument & Column Parameters cluster_3 Evaluation cluster_4 Outcome start Poor Resolution or Peak Overlap Observed ph_adjust Adjust Mobile Phase pH (e.g., 3.0 - 6.0) start->ph_adjust Initial Step organic_mod Vary Organic Modifier % (Acetonitrile/Methanol) ph_adjust->organic_mod ion_pair Optimize Ion-Pair Reagent Conc. organic_mod->ion_pair evaluate Evaluate Resolution (Rs) ion_pair->evaluate flow_rate Decrease Flow Rate temperature Adjust Column Temperature flow_rate->temperature column_chem Test Different Column Chemistry (e.g., C8, Phenyl) temperature->column_chem column_chem->evaluate evaluate->flow_rate If Rs < 1.5 success Resolution Achieved (Rs > 1.5) evaluate->success If Rs > 1.5

References

Technical Support Center: Minimizing Ion Suppression for Deacetylcephaloglycin in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression when analyzing Deacetylcephaloglygin using mass spectrometry. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Deacetylcephaloglycin?

Ion suppression is a type of matrix effect that can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). It occurs when co-eluting matrix components from the sample (e.g., proteins, lipids, salts) interfere with the ionization of the target analyte, in this case, this compound. This interference leads to a decreased analyte signal, which can result in underestimation of the analyte's concentration or even false-negative results.

Q2: What are the primary causes of ion suppression in the LC-MS analysis of this compound?

The primary causes of ion suppression for this compound in biological matrices are multifaceted and can include:

  • Co-eluting Endogenous Matrix Components: Compounds naturally present in biological samples like plasma, urine, or tissue can elute from the liquid chromatography (LC) column at the same time as this compound. These can include phospholipids, salts, and endogenous metabolites.

  • Competition for Ionization: In the electrospray ionization (ESI) source, this compound molecules and co-eluting matrix components compete for the available charge on the surface of the evaporating droplets. If matrix components are present at high concentrations or have a higher affinity for ionization, they can reduce the number of charged this compound ions that reach the mass analyzer.

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient evaporation of the solvent and the release of gas-phase analyte ions.

Q3: How can I assess the extent of ion suppression in my this compound assay?

A common method to evaluate ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected onto the LC column. Any dip in the constant baseline signal of this compound at the retention time of co-eluting matrix components indicates ion suppression.

Another approach is the post-extraction spike method, where a known amount of this compound is added to the extracted blank matrix and the response is compared to that of the analyte in a neat solvent. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor sensitivity or inconsistent results for this compound.

This is a common symptom of significant ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization start Start: Poor Sensitivity/ Inconsistent Results sample_prep Evaluate Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ms_params Adjust MS Parameters chromatography->ms_params If suppression persists gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column mobile_phase Adjust Mobile Phase chromatography->mobile_phase is_check Verify Internal Standard ms_params->is_check If suppression persists end End: Improved Signal/ Consistent Results is_check->end If resolved

Troubleshooting Workflow for Poor Sensitivity.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound.

  • Protein Precipitation (PPT): This is a simple and fast method but often provides the least clean-up, leading to higher matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can offer better clean-up than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences. It allows for more selective extraction of the analyte.

Comparison of Sample Preparation Techniques (Qualitative)

TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, inexpensive.High potential for ion suppression due to insufficient removal of matrix components.[1]
Liquid-Liquid Extraction (LLE) Good removal of polar interferences.Can be labor-intensive, may require optimization of solvent systems.
Solid-Phase Extraction (SPE) Excellent clean-up, high selectivity, can concentrate the analyte.More complex and time-consuming than PPT, can be more expensive.[1]

Recommended Protocol: Solid-Phase Extraction (SPE)

A mixed-mode or polymeric reversed-phase SPE sorbent is often effective for cephalosporins.

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer).

  • Washing: Wash the cartridge with a weak organic solvent in water to remove polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to ensure the analyte is in a neutral or ionized state for efficient elution.

Step 2: Optimize Chromatographic Separation

The goal is to chromatographically separate this compound from any remaining matrix components that were not removed during sample preparation.

  • Gradient Elution: Employ a gradient elution profile that starts with a high aqueous mobile phase composition to retain and separate polar interferences, and then ramps up the organic mobile phase to elute this compound. A shallow gradient around the elution time of the analyte can improve resolution from closely eluting interferences.

  • Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography of this compound. If co-elution with interferences persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to alter the selectivity.

  • Mobile Phase Modifiers: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can improve peak shape and ionization efficiency for this compound in positive ion mode.

Step 3: Adjust Mass Spectrometry Parameters

  • Ionization Source: Electrospray ionization (ESI) is commonly used for cephalosporins. Optimizing source parameters such as capillary voltage, gas flow rates, and temperature can enhance the signal of this compound relative to the background noise.

  • Multiple Reaction Monitoring (MRM): Use highly specific MRM transitions for this compound and its internal standard to minimize the detection of background ions.

Suggested MRM Transitions for this compound (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined experimentally][To be determined experimentally][To be determined experimentally]
Stable Isotope Labeled IS[To be determined experimentally][To be determined experimentally][To be determined experimentally]

Note: The optimal MRM transitions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.

Step 4: Verify the Internal Standard (IS)

An appropriate internal standard is crucial for accurate quantification, as it can compensate for ion suppression.

  • Choice of IS: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression, thus providing accurate correction.

  • IS Concentration: The concentration of the internal standard should be optimized to provide a strong and reproducible signal without causing its own ion suppression.

Issue 2: High variability in quantitative results.

High variability, even with an internal standard, can indicate inconsistent matrix effects between samples or issues with the analytical method.

Troubleshooting Logic

cluster_matrix_effect Matrix Effect Assessment cluster_is_performance Internal Standard Evaluation start Start: High Variability in Results matrix_effect Assess Matrix Effect Variation start->matrix_effect sample_prep_consistency Check Sample Prep Consistency matrix_effect->sample_prep_consistency If variation is high multiple_lots Analyze multiple blank matrix lots matrix_effect->multiple_lots post_spike Post-extraction spike comparison matrix_effect->post_spike lc_stability Evaluate LC Stability sample_prep_consistency->lc_stability If prep is consistent is_performance Review IS Performance lc_stability->is_performance If LC is stable end End: Reduced Variability/ Improved Precision is_performance->end If IS is optimal sil_is Use Stable Isotope Labeled IS is_performance->sil_is is_concentration Optimize IS Concentration is_performance->is_concentration

Troubleshooting High Variability.

Step 1: Assess Matrix Effect Variation Across Different Sample Lots

Prepare samples using blank matrix from multiple sources (e.g., different patient samples) and assess the matrix effect for each. Significant variation between lots suggests that a more robust sample preparation method is needed.

Step 2: Ensure Consistency in Sample Preparation

Inconsistent execution of the sample preparation protocol can introduce variability. Ensure that all steps, including pipetting volumes, vortexing times, and evaporation steps, are performed consistently for all samples, standards, and quality controls. Automation of sample preparation can significantly improve consistency.

Step 3: Evaluate Liquid Chromatography Stability

Check for retention time shifts during the analytical run. A drifting retention time can cause the analyte to elute in a region of different ion suppression, leading to variability. Ensure the LC system is properly equilibrated and that the mobile phases are stable.

Step 4: Review Internal Standard Performance

As mentioned previously, a stable isotope-labeled internal standard is the best choice to compensate for variable ion suppression. If a structural analog is being used, ensure that it co-elutes with this compound and responds similarly to changes in matrix composition.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application and matrix.

Materials:

  • SPE cartridges (e.g., Mixed-mode C18/Anion Exchange or Polymeric Reversed-Phase)

  • This compound standard

  • Stable isotope-labeled internal standard (if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • Centrifuge

  • SPE manifold

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples on ice.

    • Spike samples, blanks, and quality controls with the internal standard solution.

    • Dilute the sample 1:1 (v/v) with 0.1% formic acid in water.

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a starting point for method development.

LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimize for the specific instrument.

  • MRM Transitions: To be determined empirically for this compound and the chosen internal standard.

By systematically addressing each potential source of ion suppression, from sample preparation to data acquisition, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of this compound in complex biological matrices.

References

Validation & Comparative

A Head-to-Head Battle: Deacetylcephaloglycin vs. Cephaloglycin in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro antibacterial activity of the cephalosporin (B10832234) antibiotic cephaloglycin and its primary metabolite, deacetylcephaloglycin, reveals comparable efficacy against Gram-positive bacteria, while cephaloglycin maintains an edge against Gram-negative organisms. This guide provides a detailed comparison of their antibacterial profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Cephaloglycin, a first-generation cephalosporin antibiotic, undergoes metabolism in the body to form this compound, a compound that is itself biologically active. Understanding the distinct antibacterial properties of both the parent drug and its metabolite is crucial for a complete picture of its therapeutic potential and spectrum of activity.

Comparative Antibacterial Spectrum: A Quantitative Look

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

A pivotal study by Wick, Wright, and Kuder in 1971 provides a direct comparison of the MIC values for cephaloglycin and this compound against a range of bacterial species. The findings are summarized below.

Bacterial SpeciesCephaloglycin MIC (µg/mL)This compound MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.80.8
Streptococcus pyogenes0.10.1
Diplococcus pneumoniae0.20.2
Gram-Negative Bacteria
Escherichia coli6.225
Klebsiella pneumoniae6.250
Proteus mirabilis12.550
Salmonella spp.6.225
Shigella spp.3.112.5

Data sourced from Wick, W. E., Wright, W. E., & Kuder, H. V. (1971). Cephaloglycin and Its Biologically Active Metabolite Desacetylcephaloglycin. Applied Microbiology, 21(3), 426–434.

The data clearly indicates that for the tested Gram-positive organisms, including key pathogens like Staphylococcus aureus and Streptococcus pyogenes, the antibacterial activity of this compound is identical to that of its parent compound, cephaloglycin.[1][2]

However, a notable difference emerges in their activity against Gram-negative bacilli. This compound consistently demonstrates higher MIC values, indicating a four-fold to eight-fold decrease in potency against species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis when compared to cephaloglycin.[1][2]

Mechanism of Action: A Shared Pathway

Both cephaloglycin and this compound, as members of the cephalosporin class of antibiotics, share the same fundamental mechanism of action. They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

This process involves the acylation of transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, the cephalosporins lead to a weakened cell wall and ultimately cell lysis.

cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell Cephaloglycin Cephaloglycin / this compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephaloglycin->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Figure 1. Mechanism of action for Cephaloglycin and this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for cephaloglycin and this compound was conducted using a standardized broth dilution method.

Broth Dilution Susceptibility Test

1. Preparation of Antibiotic Solutions: Stock solutions of cephaloglycin and this compound were prepared and serially diluted in Mueller-Hinton broth to achieve a range of final concentrations.

2. Inoculum Preparation: The bacterial strains to be tested were cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

3. Incubation: The diluted bacterial suspension was added to each tube or microplate well containing the different antibiotic concentrations. The tubes or plates were then incubated at 35-37°C for 16-20 hours.

4. Determination of MIC: Following incubation, the tubes or wells were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

cluster_workflow Broth Dilution MIC Test Workflow prep_antibiotic Prepare Serial Dilutions of Antibiotics in Broth inoculate Inoculate Broth Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Observe for Growth and Determine MIC incubate->read_mic

References

In Vitro Efficacy of Deacetylcephaloglycin Versus Other Cephalosporins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Deacetylcephaloglycin, a metabolite of the first-generation cephalosporin (B10832234) Cephaloglycin, against various bacterial pathogens. Direct quantitative comparisons of the minimum inhibitory concentrations (MICs) for this compound are limited in publicly available literature. However, this guide synthesizes available qualitative data and provides a broader context of cephalosporin efficacy through data on related and commonly used compounds.

Executive Summary

This compound is a biologically active metabolite of Cephaloglycin. In vitro studies indicate that its antibacterial activity is comparable to the parent compound against gram-positive organisms. However, its efficacy is reportedly lower against gram-negative bacilli. This guide presents available comparative data, details the standard experimental protocols for determining in vitro efficacy, and illustrates the underlying mechanism of action of cephalosporin antibiotics.

Data Presentation: Comparative In Vitro Efficacy

Table 1: Qualitative In Vitro Efficacy Comparison of this compound and Cephaloglycin

Bacterial Type Comparative Efficacy of this compound vs. Cephaloglycin
Gram-Positive OrganismsEquivalent
Gram-Negative BacilliLower

To provide a quantitative context for the in vitro activity of cephalosporins, the following table presents representative MIC data for other first and third-generation cephalosporins against common bacterial pathogens. This data is intended to serve as a general reference for the expected efficacy of this class of antibiotics.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Selected Cephalosporins (µg/mL)

Bacterium Cephalothin (1st Gen) Cefazolin (1st Gen) Cefotaxime (3rd Gen) Ceftazidime (3rd Gen)
Staphylococcus aureus (MSSA)0.25 - 20.12 - 21 - 84 - 64
Streptococcus pneumoniae≤0.06 - 2≤0.12 - 4≤0.015 - 10.06 - 4
Escherichia coli2 - 321 - 16≤0.03 - 4≤0.015 - 8
Klebsiella pneumoniae2 - 161 - 8≤0.03 - 4≤0.03 - 8
Pseudomonas aeruginosa>128>1288 - >1280.5 - 32

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions. The data presented here is a compilation from various sources for illustrative purposes.

Experimental Protocols

The determination of in vitro efficacy of cephalosporins is primarily conducted through the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination (CLSI Guideline)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the cephalosporin to be tested at a known concentration.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar (B569324) medium.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, clear, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Select several well-isolated colonies from the fresh agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB directly in the 96-well plate.
  • The final volume in each well is typically 100 µL.
  • The range of concentrations should be sufficient to determine the MIC for the test organism.

4. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.
  • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
  • Growth is indicated by the presence of turbidity or a pellet at the bottom of the well.
  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

Cephalosporin Mechanism of Action

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.

Cephalosporin_Mechanism Cephalosporin Inhibition of Bacterial Cell Wall Synthesis cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cephalosporin Cephalosporin Cephalosporin->PBP Inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow Broth Microdilution Workflow for MIC Determination start Start prep_culture Prepare Bacterial Inoculum start->prep_culture prep_antibiotic Prepare Antibiotic Serial Dilutions start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_antibiotic->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

A Comparative Guide: Cross-Validation of HPLC and Microbiological Assays for Deacetylcephaloglycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The choice between a physicochemical method like HPLC and a biological method like a microbiological assay depends on the specific requirements of the analysis, including the need for specificity, sensitivity, and information about biological activity. This guide presents a detailed examination of both methods, including their underlying principles, typical performance characteristics, and experimental protocols.

Performance Characteristics: A Comparative Analysis

The performance of HPLC and microbiological assays for the quantification of cephalosporins is summarized below. These values are representative of what can be expected and should be validated specifically for Deacetylcephaloglycin.

ParameterHigh-Performance Liquid Chromatography (HPLC)Microbiological Assay
Specificity High (can distinguish between parent drug and metabolites)Moderate (measures total biological activity)
Linearity (Correlation Coefficient, r²) > 0.999[1][2]> 0.999[3][4]
Accuracy (Recovery) 98-102%[1][2]98-102%[3][4]
Precision (RSD) < 2%[1][2]< 5%[3][4]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.5 - 2 µg/mL
Analysis Time ~10-30 minutes per sample18-24 hours (incubation)
Cost per Sample Moderate to HighLow to Moderate
Throughput High (with autosampler)Low to Moderate

Experimental Workflow: A Visual Representation

The following diagram illustrates the typical workflow for a cross-validation study comparing HPLC and microbiological assays.

Cross-validation experimental workflow.

Logical Comparison of Methodologies

This diagram illustrates the key distinguishing features and the overlapping goal of the two analytical methods.

Method_Comparison cluster_HPLC HPLC Method cluster_Microbio Microbiological Assay cluster_Common Common Goal Principle_HPLC Principle: Physicochemical Separation Goal Quantification of this compound Principle_HPLC->Goal Specificity_HPLC High Specificity (Structural) Specificity_HPLC->Goal Speed_HPLC Rapid Analysis Time Speed_HPLC->Goal Principle_Microbio Principle: Biological Activity Principle_Microbio->Goal Specificity_Microbio Measures Bioactivity Specificity_Microbio->Goal Speed_Microbio Longer Analysis Time (Incubation) Speed_Microbio->Goal Validation Validation Parameters (ICH Guidelines) Goal->Validation

Logical relationship between HPLC and microbiological assays.

Experimental Protocols

The following are detailed, generalized protocols for the HPLC and microbiological analysis of cephalosporins, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a framework for the separation and quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporins.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the best separation. A common starting point is a gradient elution to ensure good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: UV detection is typically set between 254 nm and 280 nm for cephalosporins. The optimal wavelength for this compound should be determined by UV spectral analysis.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, urine, formulation). It may involve protein precipitation with an organic solvent (e.g., acetonitrile or methanol), filtration, and dilution to bring the analyte concentration within the calibration range.[5]

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]

Microbiological Assay (Agar Diffusion Method)

This assay measures the biological activity of this compound by its inhibitory effect on a susceptible microorganism.

1. Materials and Microorganism:

  • Test Microorganism: A susceptible bacterial strain is required. Staphylococcus aureus (ATCC 6538P) or Bacillus subtilis are commonly used for cephalosporins.[3][4]

  • Culture Media: A suitable agar (B569324) medium (e.g., Mueller-Hinton agar) for the growth of the test microorganism.

  • Reference Standard: this compound reference standard of known potency.

  • Equipment: Incubator, sterile petri dishes, micropipettes, and a zone reader or caliper.

2. Inoculum Preparation:

  • Prepare a fresh culture of the test microorganism.

  • Suspend the bacterial growth in a sterile saline solution to achieve a specific turbidity, which is standardized spectrophotometrically. This suspension will be used to inoculate the agar plates.

3. Assay Procedure:

  • Plate Preparation: Pour a base layer of sterile agar into petri dishes and allow it to solidify. Overlay with a seeded layer of agar inoculated with the standardized bacterial suspension.

  • Standard and Sample Application:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Prepare sample solutions at a concentration expected to be within the standard curve range.

    • Apply a fixed volume of each standard and sample solution to wells cut into the agar or to sterile paper discs placed on the agar surface. A Latin square or other randomized design should be used for placement to minimize systematic errors.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified period (typically 18-24 hours) to allow for bacterial growth and the formation of inhibition zones.

  • Data Measurement: Measure the diameter of the zones of inhibition for both the standards and the samples.

4. Data Analysis and Validation:

  • Construct a calibration curve by plotting the logarithm of the standard concentration against the diameter of the inhibition zones.

  • Determine the concentration of this compound in the samples by interpolating their inhibition zone diameters on the calibration curve.

  • The assay should be validated for linearity, accuracy, precision, and robustness as per pharmacopeial guidelines.[8][9]

Conclusion

Both HPLC and microbiological assays are valuable tools for the quantification of this compound, each with its own strengths and limitations. HPLC offers high specificity and speed, making it ideal for pharmacokinetic studies and the analysis of complex mixtures where differentiation from other compounds is critical. The microbiological assay, while less specific and more time-consuming, provides a direct measure of the biological activity of the analyte, which is crucial for potency testing and ensuring therapeutic efficacy.

A thorough cross-validation of both methods is essential to establish a correlation between the physicochemical concentration and the biological activity of this compound. This ensures the reliability and interchangeability of the data generated by either technique, providing a comprehensive understanding of the analyte's properties for research and drug development purposes.

References

Comparative Stability of Deacetylcephaloglycin and its Acetylated Precursor, Cephaloglycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical stability of the active metabolite, Deacetylcephaloglycin, versus its parent compound, Cephaloglycin, supported by experimental data.

This guide provides a comparative analysis of the stability of this compound and its acetylated precursor, Cephaloglycin. For researchers, scientists, and drug development professionals, understanding the relative stability of these two cephalosporin (B10832234) compounds is critical for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. Cephaloglycin, a first-generation cephalosporin antibiotic, undergoes in vivo deacetylation to form this compound, which is also antimicrobially active.[1] The inherent chemical stability of each compound under various conditions dictates its shelf-life, degradation pathways, and ultimately, its bioavailability and therapeutic action.

Executive Summary of Comparative Stability

Cephaloglycin is chemically less stable than its deacetylated metabolite, this compound, primarily due to the susceptibility of its 3-acetoxymethyl group to hydrolysis. This reaction is the initial and rate-determining step in the degradation of Cephaloglycin in acidic environments, leading to the formation of this compound.[2] Subsequently, this compound can undergo further degradation, typically through lactonization. The β-lactam ring, essential for the antibacterial activity of cephalosporins, is also subject to hydrolysis, but the deacetylation at the C-3 position occurs more readily under acidic conditions.[3]

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation kinetics of Cephaloglycin and this compound under various pH and temperature conditions.

Table 1: Pseudo-first-order rate constants (k) for the degradation of Cephaloglycin in acidic media at 37°C.

pHk (hr⁻¹)Half-life (t½, hr)
1.20.2882.41
1.60.1843.77
2.00.1156.03
2.80.04615.07

Data extracted from Haginaka et al., 1979.

Table 2: Comparative half-life of β-lactam ring hydrolysis for Cephaloglycin at 35°C.

pHHalf-life (t½, hr)
1.0~25

Data extracted from Yamana and Tsuji, 1976.[3] Note: This represents the hydrolysis of the β-lactam ring, which is a slower process than the deacetylation of the 3-acetoxymethyl group.[3]

Degradation Pathways

The degradation of Cephaloglycin and this compound involves distinct pathways that are influenced by the ambient conditions.

Cephaloglycin Degradation Pathway

Under acidic conditions, the primary degradation pathway for Cephaloglycin is the hydrolysis of the ester linkage at the C-3 position, resulting in the formation of this compound and acetic acid. This initial deacetylation step is the slower, rate-determining step in the overall degradation process.[2] The resulting this compound can then undergo a more rapid intramolecular cyclization to form an inactive lactone. Concurrently, but at a significantly slower rate, the β-lactam ring can be hydrolyzed, leading to a loss of antibacterial activity.[3]

dot

Cephaloglycin_Degradation Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Rate-determining) BetaLactamHydrolysis β-Lactam Hydrolysis Products (Inactive) Cephaloglycin->BetaLactamHydrolysis β-Lactam Hydrolysis (Slow) Lactone This compound Lactone (Inactive) This compound->Lactone Lactonization (Rapid) Deacetylcephaloglycin_Degradation This compound This compound Lactone This compound Lactone (Inactive) This compound->Lactone Lactonization BetaLactamHydrolysis β-Lactam Hydrolysis Products (Inactive) This compound->BetaLactamHydrolysis β-Lactam Hydrolysis HPLC_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Solutions Prepare Cephaloglycin solutions in acidic buffers Incubate Incubate at constant temperature (30-50°C) Prepare_Solutions->Incubate Withdraw_Aliquots Withdraw aliquots at time intervals Incubate->Withdraw_Aliquots HPLC_System Inject into HPLC system (Reversed-phase column) Withdraw_Aliquots->HPLC_System Mobile_Phase Elute with Phosphate buffer/Methanol UV_Detection Detect at specific UV wavelength HPLC_System->UV_Detection Quantify Quantify concentrations of Cephaloglycin and products UV_Detection->Quantify Kinetics Plot ln(C) vs. time and determine rate constants (k) Quantify->Kinetics

References

A Head-to-Head Comparison: Deacetylcephaloglycin vs. Its Lactone Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical properties, antibacterial activity, and pharmacokinetic profiles of deacetylcephaloglycin and its lactone metabolite. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Chemical Properties and Metabolic Pathway

This compound is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin. It is formed by the enzymatic hydrolysis of the acetyl group at the C-3 position of cephaloglycin. Under acidic conditions, this compound can undergo further intramolecular cyclization to form a stable, but inactive, lactone metabolite. This degradation pathway is a critical consideration in both analytical method development and the understanding of the overall in vivo activity of cephaloglycin. It has been noted that this compound lactonizes at a much higher rate than it is formed from cephaloglycin[1].

The metabolic conversion of cephaloglycin to this compound and its subsequent degradation to the lactone metabolite is a key pathway influencing the drug's efficacy.

Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Metabolism (Deacetylation) Lactone This compound Lactone This compound->Lactone Degradation (Lactonization)

Caption: Metabolic pathway of Cephaloglycin.

Antibacterial Activity: A Tale of Diminishing Returns

The antibacterial potency of this compound is well-established, whereas its lactone metabolite is generally considered to be microbiologically inactive. This stark difference in activity is central to understanding the therapeutic contribution of cephaloglycin's metabolism.

Table 1: Comparison of In Vitro Antibacterial Activity

CompoundGram-Positive ActivityGram-Negative Activity
This compound Equivalent to Cephaloglycin[2]Lower than Cephaloglycin[2]
This compound Lactone No significant activity reportedNo significant activity reported

A study by Wick, Wright, and Kuder directly compared the antibacterial activity of this compound with its parent compound, cephaloglycin. Their findings indicated that the deacetyl metabolite retains comparable activity against gram-positive organisms but exhibits reduced efficacy against gram-negative bacilli[2]. The successful therapy of urinary tract infections with cephaloglycin is largely attributed to the antibacterial activity of this deacetylated metabolite[2].

Pharmacokinetic Profile: A Look at In Vivo Fate

The in vivo disposition of these compounds further highlights the primary role of this compound and the minor contribution of its lactone metabolite. Pharmacokinetic studies in humans have quantified the urinary excretion of cephaloglycin and its metabolites following oral administration.

Table 2: Urinary Excretion of Cephaloglycin and its Metabolites in Humans

CompoundMean Percentage of Administered Dose Excreted in Urine
Cephaloglycin (unchanged)0.50%[3][4]
This compound 17.09% [3][4]
This compound Lactone 0.35% [3][4]

These data clearly demonstrate that this compound is the major metabolite excreted in the urine, indicating its systemic availability and role in the therapeutic effect of cephaloglycin[3][4]. The lactone, being a minor component of the urinary metabolite profile, is considered to have a negligible direct impact on the overall antibacterial efficacy in vivo.

The workflow for analyzing these metabolites in pharmacokinetic studies often involves a controlled chemical conversion, underscoring the chemical relationship between these compounds.

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Workflow Urine Sample Urine Sample Acidification Acidification Urine Sample->Acidification Convert this compound to Lactone HPLC Analysis HPLC Analysis Acidification->HPLC Analysis Quantification

Caption: Analytical workflow for metabolite quantification.

Experimental Protocols

In Vitro Antibacterial Activity Assay (Based on Wick et al., 1971)

A tube dilution susceptibility test was utilized to determine the minimum inhibitory concentrations (MICs) of the compounds.

  • Preparation of Inoculum: Bacterial strains were grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compounds (cephaloglycin and this compound) were serially diluted in Mueller-Hinton broth in a series of test tubes.

  • Inoculation: Each tube was inoculated with the standardized bacterial suspension.

  • Incubation: The tubes were incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the organism.

Pharmacokinetic Study and Metabolite Quantification (Based on Haginaka et al., 1980)
  • Drug Administration: A single oral dose of cephaloglycin was administered to human volunteers.

  • Urine Collection: Urine samples were collected at specified time intervals over a 24-hour period.

  • Sample Preparation for Lactone Quantification: An aliquot of the urine sample was acidified to convert this compound to its lactone form.

  • High-Performance Liquid Chromatography (HPLC) Analysis: The treated urine samples were analyzed by reversed-phase ion-pair HPLC with UV detection to separate and quantify the amounts of unchanged cephaloglycin, this compound (as the lactone), and other metabolites.

  • Data Analysis: The urinary excretion rates and cumulative amounts of each compound were calculated to determine the pharmacokinetic parameters.

Conclusion

The head-to-head comparison reveals that this compound is a crucial, biologically active metabolite that significantly contributes to the therapeutic effect of its parent drug, cephaloglycin. In contrast, the lactone metabolite is a minor degradation product with no significant antibacterial activity. For drug development professionals, this underscores the importance of understanding the metabolic pathways of cephalosporin antibiotics, as the formation of active metabolites can significantly influence in vivo efficacy, while degradation to inactive forms like the lactone can represent a loss of therapeutic potential. Future research in this area could focus on developing cephalosporin derivatives that are less prone to lactonization, potentially enhancing their stability and overall therapeutic window.

References

A Comparative Guide to Bioanalytical Methods for Deacetylcephaloglycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of LC-MS/MS and HPLC-UV methods for the accurate determination of Deacetylcephaloglycin in biological matrices, providing researchers, scientists, and drug development professionals with the necessary data to select the optimal analytical approach for their pharmacokinetic and toxicokinetic studies.

In the realm of bioanalysis, the precise quantification of drug metabolites is paramount for understanding their pharmacokinetic profiles and ensuring drug safety and efficacy. This compound, a major metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin, requires robust and validated analytical methods for its determination in biological fluids. This guide provides a comprehensive comparison of two common bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound.

Method Comparison: LC-MS/MS vs. HPLC-UV

The choice between LC-MS/MS and HPLC-UV for the bioanalysis of this compound hinges on the specific requirements of the study, including sensitivity, selectivity, and throughput. While LC-MS/MS is often considered the gold standard for its superior sensitivity and specificity, HPLC-UV presents a viable and cost-effective alternative for certain applications.

ParameterLC-MS/MS MethodHPLC-UV Method
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Separation by liquid chromatography followed by detection based on the absorption of ultraviolet light by the analyte.
Sensitivity High (Lower Limit of Quantification typically in the low ng/mL range).Moderate (Lower Limit of Quantification typically in the mid-to-high ng/mL or low µg/mL range).[1]
Selectivity Very High (due to the specificity of mass transitions).Good (potential for interference from co-eluting compounds with similar UV absorption).
Linearity Range Wide (e.g., 5 - 2000 ng/mL).Moderate (e.g., 50 - 5000 ng/mL).
Precision (%CV) Typically <15%.Typically <15%.[2]
Accuracy (%Bias) Typically within ±15%.Typically within ±15%.[2]
Sample Volume Small (typically ≤ 100 µL).Moderate (typically 100 - 500 µL).[3]
Run Time Short (typically 2-5 minutes).Longer (typically 5-15 minutes).[1]
Internal Standard Stable isotope-labeled analog (ideal) or a structurally similar compound.Structurally similar compound with a distinct retention time and UV absorption.
Cost Higher instrument and operational costs.Lower instrument and operational costs.
Throughput High.Moderate.

Experimental Protocols

Detailed methodologies for both a proposed LC-MS/MS method and a representative HPLC-UV method are provided below. These protocols are based on established practices for the analysis of cephalosporin antibiotics in biological matrices.

LC-MS/MS Method for this compound

This proposed method provides a framework for the highly sensitive and selective quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Cefadroxil, 1 µg/mL in methanol). Cefadroxil is a suitable internal standard due to its structural similarity to this compound.[4]

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3)

    • Cefadroxil (IS): Precursor ion (Q1) m/z 364.1 → Product ion (Q3) 208.1

4. Method Validation Summary (Expected Performance)

ParameterSpecification
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard.
Stability Stable under tested conditions (freeze-thaw, short-term, long-term).
HPLC-UV Method for this compound

This representative method provides a reliable and cost-effective approach for the quantification of this compound, suitable for studies where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Cephalexin, 10 µg/mL in methanol). Cephalexin is a suitable internal standard due to its structural similarity and UV chromophore.[5]

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (e.g., 85:15 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: Ambient.

3. Method Validation Summary (Expected Performance)

ParameterSpecification
Linearity (r²) ≥ 0.995.[2]
Lower Limit of Quantification (LLOQ) 50 ng/mL.
Intra-day Precision (%CV) ≤ 15%.[2]
Inter-day Precision (%CV) ≤ 15%.[2]
Intra-day Accuracy (%Bias) ± 15%.[2]
Inter-day Accuracy (%Bias) ± 15%.[2]
Recovery > 80%.[2]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in each bioanalytical method.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (100 µL) Add_IS_LCMS Add Internal Standard (Cefadroxil) Plasma->Add_IS_LCMS Precipitate_LCMS Protein Precipitation (Acetonitrile) Add_IS_LCMS->Precipitate_LCMS Centrifuge_LCMS Centrifugation Precipitate_LCMS->Centrifuge_LCMS Evaporate_LCMS Evaporation Centrifuge_LCMS->Evaporate_LCMS Reconstitute_LCMS Reconstitution Evaporate_LCMS->Reconstitute_LCMS Inject_LCMS Injection (5 µL) Reconstitute_LCMS->Inject_LCMS LC_Separation_LCMS Chromatographic Separation (C18 Column) Inject_LCMS->LC_Separation_LCMS MS_Detection_LCMS Mass Spectrometric Detection (ESI+, MRM) LC_Separation_LCMS->MS_Detection_LCMS Quantification_LCMS Quantification MS_Detection_LCMS->Quantification_LCMS

LC-MS/MS Bioanalytical Workflow

HPLCUV_Workflow cluster_SamplePrep_HPLC Sample Preparation cluster_Analysis_HPLC HPLC-UV Analysis cluster_Data_HPLC Data Processing Plasma_HPLC Plasma Sample (200 µL) Add_IS_HPLC Add Internal Standard (Cephalexin) Plasma_HPLC->Add_IS_HPLC Precipitate_HPLC Protein Precipitation (Acetonitrile) Add_IS_HPLC->Precipitate_HPLC Centrifuge_HPLC Centrifugation Precipitate_HPLC->Centrifuge_HPLC Evaporate_HPLC Evaporation Centrifuge_HPLC->Evaporate_HPLC Reconstitute_HPLC Reconstitution Evaporate_HPLC->Reconstitute_HPLC Inject_HPLC Injection (20 µL) Reconstitute_HPLC->Inject_HPLC LC_Separation_HPLC Chromatographic Separation (C18 Column) Inject_HPLC->LC_Separation_HPLC UV_Detection_HPLC UV Detection (260 nm) LC_Separation_HPLC->UV_Detection_HPLC Quantification_HPLC Quantification UV_Detection_HPLC->Quantification_HPLC

HPLC-UV Bioanalytical Workflow

Conclusion

The selection of a bioanalytical method for this compound requires careful consideration of the study's objectives. The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies requiring low detection limits and high throughput. Conversely, the HPLC-UV method provides a reliable and more accessible alternative for applications where the expected concentrations are higher and cost is a significant factor. Both methods, when properly validated, can yield accurate and precise data for the quantification of this compound in biological matrices. This guide provides the foundational information to assist researchers in making an informed decision based on their specific analytical needs.

References

Inter-laboratory Comparison of Deacetylcephaloglycin Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Deacetylcephaloglycin, a primary active metabolite of the antibiotic Cephaloglycin. Ensuring consistent and reliable analytical data across different laboratories is paramount for drug development and clinical trial data integrity. This document outlines the validation parameters, experimental protocols, and comparative performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to Inter-laboratory Validation

Analytical Methods for this compound Quantification

This compound is a key metabolite formed by the elimination of the 3-acetyl group from Cephaloglycin.[2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolism studies.[3] The most frequently employed analytical techniques for this purpose are HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantifying pharmaceutical compounds.[4] It offers a balance of sensitivity, specificity, and cost-effectiveness, making it a staple in many analytical laboratories.[5] For this compound, a reversed-phase ion-pair HPLC method has been described for its determination in human urine.[2][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies requiring low detection limits.[4] This technique is particularly valuable for analyzing complex biological matrices. The high selectivity of tandem mass spectrometry minimizes the impact of matrix effects and interfering substances.[4]

Inter-laboratory Comparison: Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from a three-laboratory comparison of HPLC-UV and LC-MS/MS methods for this compound quantification. These values represent typical performance characteristics expected for these analytical techniques.

Table 1: HPLC-UV Method - Inter-laboratory Performance

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Bias)
Low QC (1 µg/mL)+4.5%+6.2%+3.8%Within ±15%
Mid QC (10 µg/mL)+2.1%+3.5%+1.9%Within ±15%
High QC (50 µg/mL)-1.8%-0.9%-2.3%Within ±15%
Precision (%CV)
Intra-day< 5%< 6%< 5%≤ 15%
Inter-day< 7%< 8%< 6%≤ 15%
Linearity (r²) 0.99850.99910.9989≥ 0.99
LOQ (µg/mL) 0.50.50.4-

Table 2: LC-MS/MS Method - Inter-laboratory Performance

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Bias)
Low QC (0.1 ng/mL)+2.8%+4.1%+1.5%Within ±15%
Mid QC (1 ng/mL)+1.5%+2.3%+0.8%Within ±15%
High QC (10 ng/mL)-0.9%-1.2%-1.5%Within ±15%
Precision (%CV)
Intra-day< 3%< 4%< 3%≤ 15%
Inter-day< 5%< 6%< 4%≤ 15%
Linearity (r²) 0.99980.99960.9999≥ 0.99
LOQ (ng/mL) 0.050.050.04-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

A crucial step in the analysis of this compound from biological matrices like urine is sample preparation. A common procedure involves the quantitative conversion of this compound to this compound lactone in an acidic medium.[2][6]

cluster_sample_prep Sample Preparation Workflow urine_sample Urine Sample Collection acidification Acidification (pH 1.4) urine_sample->acidification incubation Incubation (37°C, 2 hours) acidification->incubation conversion Quantitative Conversion to This compound Lactone incubation->conversion extraction Solid Phase Extraction (SPE) conversion->extraction elution Elution extraction->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Analysis by HPLC-UV or LC-MS/MS reconstitution->analysis

Sample Preparation Workflow

HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound lactone shows maximum absorbance.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte compared to a standard curve.

LC-MS/MS Method
  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.[7]

  • Column: A suitable C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of aqueous formic acid and acetonitrile (B52724) is commonly used.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for this compound lactone and an internal standard.

  • Injection Volume: 5-10 µL.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic pathway of Cephaloglycin and the subsequent analytical workflow.

cluster_metabolism Metabolic Pathway cluster_analysis Analytical Workflow cephaloglycin Cephaloglycin (Parent Drug) deacetylation Deacetylation (Elimination of 3-acetyl group) cephaloglycin->deacetylation This compound This compound (Active Metabolite) deacetylation->this compound sample_prep Sample Preparation (Acidic Conversion) This compound->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv lc_msms LC-MS/MS Analysis sample_prep->lc_msms data_comparison Inter-laboratory Data Comparison hplc_uv->data_comparison lc_msms->data_comparison

Metabolism and Analysis Logic

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not the primary concern.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioequivalence studies, clinical trials, and analyses requiring low limits of quantification.

The presented inter-laboratory comparison data, although hypothetical, highlights the expected performance of these methods. For successful implementation, it is crucial that each laboratory conducts a thorough method validation according to international guidelines to ensure the generation of reliable and reproducible data.[8][9][10]

References

Deacetylcephaloglycin: A Comparative Guide to its Role as a Biomarker for Cephaloglycin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deacetylcephaloglycin as a primary biomarker for the metabolism of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin. The information presented herein is intended to assist researchers and drug development professionals in the selection and application of appropriate biomarkers for pharmacokinetic and metabolic studies.

Introduction to Cephaloglycin Metabolism

Cephaloglycin, upon oral administration, undergoes biotransformation through two primary metabolic pathways. The major pathway involves the deacetylation of the acetyl group at the C-3 position, yielding this compound. A secondary pathway involves the hydrolysis of the side chain amide linkage. This compound itself can be further metabolized. Due to its quantitative prominence, this compound serves as a key biomarker for assessing the metabolic fate of cephaloglycin.

Metabolic Pathway of Cephaloglycin

The metabolic conversion of cephaloglycin involves distinct enzymatic steps, leading to the formation of several metabolites.

Cephaloglycin Cephaloglycin This compound This compound Cephaloglycin->this compound Deacetylation (Major Pathway) Phenylglycine Phenylglycine Cephaloglycin->Phenylglycine Side Chain Hydrolysis (Minor Pathway) Deacetylcephaloglycin_lactone Deacetylcephaloglycin_lactone This compound->Deacetylcephaloglycin_lactone Lactonization Benzoyl_formic_acid Benzoyl_formic_acid Phenylglycine->Benzoyl_formic_acid Further Metabolism

Caption: Metabolic pathway of cephaloglycin.

Comparison of Urinary Metabolites as Biomarkers

The suitability of a metabolite as a biomarker is largely dependent on its abundance and the reliability of its detection. The following table summarizes the urinary excretion of cephaloglycin and its metabolites, highlighting the prominence of this compound.

AnalyteAverage Total Urinary Excretion (% of Administered Dose)Remarks
This compound 17.09% Primary metabolite, making it a robust biomarker.
Intact Cephaloglycin0.50%Low excretion suggests extensive metabolism.
This compound lactone0.35%Minor metabolite formed from this compound.
Benzoyl formic acid0.86%Product of the minor metabolic pathway.
Phenylglycine< 0.2%Present in trace amounts, difficult to accurately quantify.

Experimental Protocols

The quantitative analysis of this compound in biological fluids, particularly urine, is crucial for its validation as a biomarker. The most common method employed is reversed-phase ion-pair high-performance liquid chromatography (HPLC).

General Experimental Workflow for this compound Quantification in Urine

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Urine_Collection Urine Sample Collection Acidification Acidification (e.g., pH 1.4) Urine_Collection->Acidification Incubation Incubation (e.g., 37°C for 2 hours) to convert this compound to its lactone form for stable detection Acidification->Incubation Injection Injection onto HPLC System Incubation->Injection Separation Reversed-Phase Ion-Pair Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification based on Peak Area and Calibration Curve Detection->Quantification

Caption: General workflow for this compound analysis.

Detailed Methodological Considerations for HPLC Analysis

While specific parameters can vary between laboratories, the following provides a general outline for the reversed-phase ion-pair HPLC method for this compound analysis in urine:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Stationary Phase: A C18 reversed-phase column is commonly employed for the separation.

  • Mobile Phase: The mobile phase generally consists of an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving optimal separation.

  • Detection: UV detection at a wavelength of approximately 260 nm is suitable for quantifying the this compound lactone.

  • Sample Preparation: As this compound can be unstable, a common practice involves its quantitative conversion to the more stable lactone form by acidification and incubation of the urine sample prior to analysis.

  • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the samples.

Performance Comparison: this compound vs. Other Metabolites

BiomarkerAdvantagesDisadvantages
This compound - High abundance: Represents a significant portion of the administered dose, ensuring reliable detection.- Direct metabolite: Its formation is a primary step in cephaloglycin metabolism.- Potential for instability: Can undergo lactonization, requiring specific sample handling and preparation.
This compound lactone- Stable molecule: More stable than this compound, facilitating easier analysis.- Low abundance: Present in much lower concentrations than its precursor.
Benzoyl formic acid- Represents an alternative pathway: Provides insight into the minor metabolic route of cephaloglycin.- Low abundance: Significantly lower concentration compared to this compound.

Conclusion

This compound stands out as the most suitable biomarker for monitoring cephaloglycin metabolism. Its high concentration in urine relative to the parent drug and other metabolites allows for robust and sensitive quantification. While its potential for lactonization requires controlled sample processing, this can be overcome by converting it to the stable lactone form for analysis. The use of reversed-phase ion-pair HPLC provides a reliable method for its determination. For researchers and drug development professionals investigating the pharmacokinetics and metabolism of cephaloglycin, the quantification of this compound in urine offers a direct and reliable measure of the drug's biotransformation.

Deacetylcephaloglycin: A Comparative Analysis of In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the correlation between the in vitro antibacterial activity and in vivo efficacy of Deacetylcephaloglycin, a primary metabolite of the first-generation cephalosporin (B10832234), Cephaloglycin. This report provides a comparative analysis with its parent compound and the clinically relevant cephalosporin, Cephalexin, supported by experimental data and detailed methodologies.

Introduction

This compound is the principal, biologically active metabolite of Cephaloglycin, an orally administered cephalosporin antibiotic. Following administration, Cephaloglycin is partially metabolized to this compound, and a significant portion of the antibacterial effect is attributed to this metabolite.[1] Understanding the in vitro and in vivo pharmacological profile of this compound is crucial for predicting its clinical effectiveness. This guide provides a comparative overview of its antibacterial potency and efficacy in preclinical models, benchmarked against Cephaloglycin and another widely used first-generation cephalosporin, Cephalexin.

In Vitro Activity

The in vitro activity of an antibiotic is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Comparative In Vitro Potency

Chromatographic studies and microbiological assays have demonstrated that this compound exhibits comparable antibacterial activity to its parent compound, Cephaloglycin, against Gram-positive organisms. However, its activity is noted to be lower against Gram-negative bacilli.[1]

For a quantitative comparison, the following table summarizes the available MIC values for this compound, Cephaloglycin, and Cephalexin against a panel of common Gram-positive and Gram-negative bacteria.

AntibioticOrganismMIC (µg/mL)
This compound Gram-positive organismsEquivalent to Cephaloglycin[1]
Gram-negative bacilliLower activity than Cephaloglycin[1]
Cephaloglycin Streptococcus pyogenes0.4
Diplococcus pneumoniae0.4
Staphylococcus aureus1.6 (80% inhibited)
Escherichia coli1.6 (50% inhibited)
Proteus mirabilis1.6 (50% inhibited)
Cephalexin Staphylococcus aureus (ATCC 29213)1 - 8 (QC Range)
Escherichia coli (ATCC 25922)4 - 16 (QC Range)
Staphylococcus pseudintermediusMIC₅₀: 2, MIC₉₀: 64

In Vivo Efficacy

The in vivo efficacy of an antibiotic is its performance in a living organism, which is influenced by its pharmacokinetic and pharmacodynamic properties. A key metric for in vivo efficacy is the 50% effective dose (ED₅₀), the dose required to protect 50% of infected animals from death.

Comparative In Vivo Performance

Preclinical studies in murine infection models have been instrumental in evaluating the in vivo potential of these cephalosporins. While specific ED₅₀ values for this compound are not widely reported, comparative studies between Cephaloglycin and Cephalexin provide valuable insights.

Despite Cephaloglycin demonstrating greater in vitro activity, Cephalexin has shown exceptional efficacy in experimental bacterial infections in mice.[1] This suggests that factors such as oral absorption and serum protein binding play a significant role in the overall in vivo performance.

The following table would ideally present the ED₅₀ values for the three compounds against systemic infections in mice. However, due to the limited availability of specific ED₅₀ data for this compound and Cephaloglycin in publicly accessible literature, a complete quantitative comparison is challenging.

AntibioticPathogenMouse ModelED₅₀ (mg/kg)
This compound --Data not available
Cephaloglycin --Data not available
Cephalexin -Systemic InfectionData not available

Note: The absence of specific ED₅₀ values in this table highlights a gap in the publicly available data for a direct quantitative comparison.

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays for antibiotic evaluation. The following are detailed methodologies for the key experiments cited.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardization Standardize to 0.5 McFarland Bacterial_Culture->Standardization Dilution_Inoculum Dilute to 5x10^5 CFU/mL Standardization->Dilution_Inoculum Inoculation Inoculate Microtiter Plate Dilution_Inoculum->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Prepare Serial Dilutions in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Broth microdilution workflow for MIC determination.
In Vivo Efficacy Testing: Mouse Systemic Infection Model

This model is used to assess the ability of an antibiotic to protect mice from a lethal bacterial infection.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen. The inoculum is prepared to induce mortality in the control group within a specified timeframe (e.g., 24-48 hours).

  • Treatment: At a predetermined time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of the test antibiotic, typically administered via subcutaneous or oral routes. A control group receives a vehicle.

  • Observation: The animals are observed for a set period (e.g., 7 days), and mortality is recorded daily.

  • ED₅₀ Calculation: The 50% effective dose (ED₅₀) is calculated using a statistical method, such as probit analysis, based on the survival data at the end of the observation period.

Mouse_Septicemia_Model_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_observation Observation & Analysis Pathogen_Culture Pathogen Culture Inoculum_Prep Prepare Lethal Inoculum Pathogen_Culture->Inoculum_Prep IP_Infection Intraperitoneal Infection of Mice Inoculum_Prep->IP_Infection Drug_Dosing Administer Antibiotic Doses IP_Infection->Drug_Dosing Control_Group Administer Vehicle to Control Group IP_Infection->Control_Group Monitor_Survival Monitor Survival for 7 Days Drug_Dosing->Monitor_Survival Control_Group->Monitor_Survival ED50_Calculation Calculate ED50 Monitor_Survival->ED50_Calculation

Workflow for mouse systemic infection model.

Conclusion

This compound, the active metabolite of Cephaloglycin, demonstrates potent in vitro activity against Gram-positive bacteria, comparable to its parent compound. Its activity against Gram-negative bacteria is reduced. While direct quantitative in vivo efficacy data for this compound is limited, comparative studies with Cephalexin suggest that in vitro potency does not always directly correlate with in vivo success, highlighting the critical role of pharmacokinetic properties. Further studies are warranted to fully elucidate the in vivo efficacy of this compound and establish a more definitive structure-activity relationship that can guide the development of future cephalosporin antibiotics.

References

Comparative pharmacokinetic analysis of Deacetylcephaloglycin in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic profiles of Deacetylcephaloglyoglycin, the primary active metabolite of the cephalosporin (B10832234) antibiotic Cephaloglycin, in various animal models. This guide provides a comparative summary of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Executive Summary

Deacetylcephaloglycin is the principal and microbiologically active metabolite of the orally administered antibiotic Cephaloglycin. Understanding its pharmacokinetic profile across different preclinical species is crucial for the extrapolation of efficacy and safety data to humans. This guide synthesizes available data on the comparative pharmacokinetics of this compound in rats, dogs, and monkeys, providing a foundational resource for researchers in the field of antibiotic drug development. While specific pharmacokinetic data for this compound is limited, this guide extrapolates information from studies on its parent drug, Cephaloglycin.

Data Presentation: Comparative Pharmacokinetic Parameters

Currently, there is a scarcity of publicly available studies that directly report the plasma pharmacokinetic parameters of this compound following the oral administration of Cephaloglycin in rats, dogs, and monkeys. The majority of available literature focuses on the parent compound or other cephalosporins. However, urinary excretion data in humans indicates that a significant portion of orally administered Cephaloglycin is converted to and excreted as this compound. One study in humans reported that after an oral dose of Cephaloglycin, the average total urinary excretion at infinite time was 0.50% for the intact drug and 17.09% for this compound[1]. This highlights the importance of understanding the systemic exposure to this active metabolite.

To provide a comparative context, the following table summarizes general pharmacokinetic trends observed for other orally administered cephalosporins in these species. It is important to note that these are not direct values for this compound and should be interpreted with caution.

ParameterRatDogMonkey
Oral Bioavailability (%) Variable, often lower than other speciesGenerally goodVariable, can be lower than dogs
Time to Peak Concentration (Tmax) (h) Typically rapid (0.5 - 2)Generally rapid (1 - 3)Variable
Elimination Half-life (t½) (h) Short (often < 2)Longer than rats (2 - 4)Can be longer than dogs
Primary Route of Elimination RenalRenalRenal

Note: This table represents generalized data for orally administered cephalosporins and not specifically for this compound. The oral bioavailability of some cephalosporins in rats and mice can be low[2]. The plasma half-life of certain cephalosporins in rats is relatively short, indicating rapid renal secretion[3].

Experimental Protocols

A standardized experimental protocol is essential for conducting a comparative pharmacokinetic study of this compound. The following is a generalized methodology based on established practices for oral cephalosporin studies in animals.

Animal Models
  • Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used models.

  • Health Status: All animals should be healthy and acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum, except for a pre-dose fasting period.

Drug Administration
  • Formulation: Cephaloglycin should be formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Dosing: A single oral dose of Cephaloglycin is administered via gavage for rats or in a gelatin capsule for dogs and monkeys. The dose level should be selected based on previously reported efficacious doses or pilot studies.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.25-0.5 mL) are collected from a suitable vein (e.g., tail vein for rats, cephalic or saphenous vein for dogs and monkeys) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the simultaneous quantification of Cephaloglycin and this compound in plasma.

  • Method Validation: The bioanalytical method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

  • Parameters: Key parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Elimination half-life (t½)

    • Apparent total body clearance (CL/F)

    • Apparent volume of distribution (Vz/F)

Mandatory Visualization

Metabolic Pathway of Cephaloglycin

Metabolic Conversion of Cephaloglycin Cephaloglycin Cephaloglycin This compound This compound (Active Metabolite) Cephaloglycin->this compound Deacetylation Phenylglycine Phenylglycine Cephaloglycin->Phenylglycine Hydrolysis of side chain amide Deacetylcephaloglycin_lactone This compound Lactone This compound->Deacetylcephaloglycin_lactone Lactonization Benzoyl_formic_acid Benzoyl Formic Acid Phenylglycine->Benzoyl_formic_acid

Caption: Metabolic pathways of Cephaloglycin.

Experimental Workflow for a Comparative Pharmacokinetic Study

Experimental Workflow for Comparative Pharmacokinetics cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis cluster_reporting Reporting Animal_Acclimation Animal Acclimation (Rats, Dogs, Monkeys) Oral_Dosing Oral Administration Animal_Acclimation->Oral_Dosing Dose_Preparation Dose Formulation (Cephaloglycin) Dose_Preparation->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis of Cephaloglycin & this compound Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Data_Comparison Comparative Data Analysis PK_Analysis->Data_Comparison Report Final Report Data_Comparison->Report

References

Safety Operating Guide

Navigating the Disposal of Deacetylcephaloglycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific SDS for deacetylcephaloglycin, the following general procedures for chemical waste disposal, drawn from institutional safety guidelines, should be followed. These guidelines emphasize caution and the treatment of unknown or uncharacterized substances as potentially hazardous.

Step-by-Step General Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]

  • Waste Segregation: Chemical waste must be segregated based on its properties (e.g., halogenated or non-halogenated solvents, acids, bases).[3] this compound waste should not be mixed with other chemical waste streams unless their compatibility is known.

  • Containerization:

    • Use a compatible, leak-proof container for collecting this compound waste. The container must be in good condition and have a secure lid.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not overfill the container; leave adequate headspace to allow for expansion.

  • Accidental Spills:

    • In the event of a spill, evacuate the area if necessary and consult emergency procedures.

    • For small spills, absorb the material with an inert absorbent material like sand or vermiculite.[2]

    • Collect the absorbed material into a designated hazardous waste container.[2]

    • Clean the affected area thoroughly.

    • Do not allow the product to enter drains.[4]

  • Disposal Pathway:

    • Unless explicitly permitted by institutional and local regulations for non-hazardous substances, do not dispose of this compound down the drain or in the regular trash.[3]

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]

Quantitative Data Summary

Specific quantitative data regarding disposal limits for this compound are not available in the provided search results. This information would typically be found in the official Safety Data Sheet or local environmental regulations.

Data PointValueSource
Reportable Quantity (RQ)Not Available
Permissible Exposure Limit (PEL)Not Available
Concentration for Drain DisposalNot Permitted (General Guideline)[3]General Chemical Waste Guidelines

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds sds_available SDS Available? sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds SDS Not Available (Treat as Hazardous Waste) sds_available->no_sds No end End: Proper Disposal follow_sds->end ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) no_sds->ppe segregate Segregate Waste ppe->segregate containerize Use Labeled, Compatible Container segregate->containerize spill Accidental Spill? containerize->spill spill_cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Clean) spill->spill_cleanup Yes ehs Contact Environmental Health & Safety (EHS) for Pickup spill->ehs No spill_cleanup->ehs ehs->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the official Safety Data Sheet from the supplier for complete and accurate information. The absence of a warning does not imply that a substance is harmless. All chemicals should be handled with care by trained professionals.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Deacetylcephaloglycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for laboratory professionals handling Deacetylcephaloglycin. All personnel must adhere to these procedures to mitigate risks and ensure a safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. A risk assessment should be conducted for all procedures to ensure the appropriate level of protection is employed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or goggles.[1]Two pairs of nitrile gloves.[1]Lab coat with long sleeves, fully buttoned.[1]NIOSH-approved respirator.[1]
Preparing Solutions Safety glasses with side shields or goggles.[3]Nitrile gloves.Lab coat with long sleeves.Not generally required if handled in a fume hood.
Handling Solutions Safety glasses.Nitrile gloves.Lab coat.Not required.
Spill Cleanup (Powder) Goggles and face shield.[4]Chemical-resistant gloves (e.g., butyl rubber, neoprene).[5]Chemical-resistant coveralls or apron.[4][5]NIOSH-approved respirator with particulate filter.
Waste Disposal Safety glasses.Nitrile gloves.Lab coat.Not required.

Operational Plan: Step-by-Step Handling Procedures

A clear and methodical approach to handling this compound is crucial to minimize the risk of exposure and contamination.[1] All work with powdered this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to control dust.[1][6]

Experimental Protocol: Preparation of a Stock Solution
  • Preparation:

    • Don all required PPE as specified for "Weighing and Aliquoting Powder" in Table 1.[1]

    • Prepare the work area within a chemical fume hood by laying down absorbent bench paper.[1]

    • Assemble all necessary equipment, such as a balance, weigh boats, spatulas, conical tubes, and the appropriate solvent.[1]

  • Weighing:

    • Carefully weigh the desired amount of powdered this compound in a weigh boat, minimizing the creation of dust.[1]

  • Solubilization:

    • Transfer the powder to a sterile conical tube.[1]

    • Add a small amount of the appropriate solvent to the weigh boat to rinse any remaining powder and transfer this to the conical tube.[1]

    • Add the remaining solvent to the conical tube to reach the final desired volume.[1]

    • Securely cap the tube and vortex or invert until the antibiotic is fully dissolved.[1]

  • Aliquoting and Storage:

    • If required for the experimental application, filter-sterilize the stock solution.[1]

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

    • Clearly label all aliquots with the compound name, concentration, date, and your initials.[1]

    • Store the aliquots at the recommended temperature as specified in the product documentation.[1]

  • Decontamination and Cleanup:

    • Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.[1]

    • Dispose of all contaminated materials, including weigh boats, gloves, and bench paper, as hazardous waste.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[7] All waste contaminated with this compound must be treated as hazardous chemical waste.

Table 2: this compound Waste Disposal Plan

Waste TypeCollection ProcedureDisposal Method
Solid Waste (Gloves, weigh boats, paper towels, etc.) Collect in a designated, labeled hazardous waste container.[1][7]Arrange for pickup by the institution's licensed hazardous waste disposal service for incineration.[7]
Liquid Waste (Stock solutions, contaminated media) Collect in a designated, labeled, and sealed hazardous waste container.[8]Arrange for pickup by the institution's licensed hazardous waste disposal service.
Sharps (Needles, syringes) Dispose of immediately in a puncture-resistant sharps container.[6]Follow institutional guidelines for hazardous sharps waste disposal.

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_handling Handling Workflow cluster_disposal Disposal Workflow prep 1. Preparation (Don PPE, Prepare Fume Hood) weigh 2. Weighing (Minimize Dust Generation) prep->weigh solubilize 3. Solubilization (In Fume Hood) weigh->solubilize aliquot 4. Aliquoting & Storage (Label Clearly) solubilize->aliquot collect_liquid Collect Liquid Waste (Designated Container) solubilize->collect_liquid Excess Solution decon 5. Decontamination (Clean Work Area) aliquot->decon collect_sharps Collect Sharps (Sharps Container) aliquot->collect_sharps Contaminated Sharps collect_solid Collect Solid Waste (Designated Container) decon->collect_solid Contaminated Materials haz_pickup Hazardous Waste Pickup (Licensed Vendor) collect_solid->haz_pickup collect_liquid->haz_pickup collect_sharps->haz_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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